molecular formula C10H6NO3- B1227902 2-Oxo-1,2-dihydroquinoline-4-carboxylate

2-Oxo-1,2-dihydroquinoline-4-carboxylate

カタログ番号: B1227902
分子量: 188.16 g/mol
InChIキー: MFSHNFBQNVGXJX-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Oxo-1,2-dihydroquinoline-4-carboxylate is a versatile quinoline derivative serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in oncology, particularly for addressing the challenge of multidrug resistance (MDR) in cancer therapy . Research indicates that quinoline derivatives based on this core structure act as potent inhibitors of P-glycoprotein (Pgp/ABCB1), an efflux pump overexpressed in many human tumors that contributes to therapeutic failure . Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies against the Pgp protein (PDB: 6C0V) have been employed to design and predict the activity of these inhibitors, with some derivatives showing strong binding affinities . Beyond oncology, this pharmacophore demonstrates broad biological activity. Recent studies design and evaluate novel hybrid molecules incorporating the 2-oxo-1,2-dihydroquinoline structure for antibacterial applications . These hybrids have shown potent activity against both Gram-positive and Gram-negative bacterial strains, positioning them as promising candidates for the development of next-generation antibiotics to combat antimicrobial resistance . The synthetic utility of this compound is well-established, with common routes involving the cyclization of precursors like substituted isatins . The core fragment is considered drug-like and amenable to facile modifications, allowing for the generation of extensive libraries of novel analogues for biological evaluation . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

分子式

C10H6NO3-

分子量

188.16 g/mol

IUPAC名

2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1

InChIキー

MFSHNFBQNVGXJX-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-]

正規SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-]

製品の起源

United States
Foundational & Exploratory

The 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate Scaffold: Structural Dynamics, Synthesis, and ABCB1 Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As application scientists and medicinal chemists, we recognize that a molecule’s utility in drug discovery is dictated by its dynamic behavior in solution, its structural functionalization potential, and its synthetic accessibility. The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold (and its conjugate acid form) represents a privileged chemotype in modern pharmacology[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role as a modulator of the ABCB1 (P-glycoprotein) efflux pump in combating multidrug-resistant (MDR) cancers.

Chemical Identity and Structural Dynamics

The core structure consists of a 1,2-dihydroquinoline ring system featuring an oxo group at the C2 position and a carboxylate group at the C4 position. In solution, the molecule exhibits tautomerism, existing in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms[2].

Under physiological conditions (pH ~7.4), the carboxylic acid moiety (pKa ~3.5) is fully deprotonated, yielding the 2-oxo-1,2-dihydroquinoline-4-carboxylate conjugate base[3]. This anionic state is critical for its biological activity, as the negatively charged carboxylate and the hydrogen-bond donor/acceptor profile of the lactam ring facilitate high-affinity electrostatic interactions with target protein active sites.

Quantitative Physicochemical Profile
ParameterValueReference
Chemical Name 2-oxo-1,2-dihydroquinoline-4-carboxylic acid[2]
Conjugate Base Name 2-oxo-1,2-dihydroquinoline-4-carboxylate[3]
Molecular Weight 189.17 g/mol [4],[2]
Exact Mass 189.04259 Da[2]
Molecular Formula C₁₀H₇NO₃ (Acid) / C₁₀H₆NO₃⁻ (Base)[3],[2]
CAS Registry Number 15733-89-8[2]
Topological Polar Surface Area 66.4 Ų[2]

Self-Validating Synthetic Methodology

To utilize this scaffold for downstream library generation, a robust, scalable, and thermodynamically driven synthesis is required. The following protocol describes a modified Knoevenagel-type condensation/Pfitzinger reaction that constructs the quinolone core from simple precursors[5],[6].

Step-by-Step Protocol & Mechanistic Causality
  • Reagent Preparation & Dissolution: Combine Isatin (13.6 mmol) and Malonic acid (13.6 mmol) in 30 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose. As a polar protic solvent, it solubilizes the precursors. As a mild acid, it activates the highly electrophilic C3 carbonyl of the isatin ring, priming it for nucleophilic attack.

  • Catalytic Activation: Add Sodium acetate (1.36 mmol, 0.1 eq) to the mixture. Causality: Sodium acetate acts as a mild, sub-stoichiometric base. It deprotonates the active methylene group of malonic acid to form an enolate equivalent without neutralizing the acidic solvent environment required for the subsequent dehydration step.

  • Thermal Condensation (Reflux): Heat the reaction mixture to reflux (~118°C) for 24 hours. Causality: Sustained thermal energy is required to drive a complex cascade: initial aldol-type addition, cleavage of the isatin N-C2 bond (ring opening), recyclization to form the pyridine ring, and a critical decarboxylation (loss of CO₂) of the malonic acid moiety to yield the stable 4-carboxylic acid derivative[5],[6].

  • Precipitation and Isolation: Cool the mixture to room temperature and quench with 100 mL of ice-water. Causality: The target 2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a highly hydrophobic aromatic core, making it insoluble in cold, highly polar aqueous environments. The sudden shift in solvent polarity forces the product into supersaturation, causing it to crash out as a precipitate for easy isolation via vacuum filtration[5].

Synthesis_Workflow Isatin Isatin (13.6 mmol) Solvent Solvent System Acetic Acid (30 mL) + NaOAc (1.36 mmol) Isatin->Solvent Dissolution Malonic Malonic Acid (13.6 mmol) Malonic->Solvent Dissolution Reflux Thermal Activation Reflux 24h Solvent->Reflux Aldol Addition & Decarboxylation Cooling Precipitation Ice-Water Addition Reflux->Cooling Supersaturation Product 2-Oxo-1,2-dihydroquinoline -4-carboxylic acid (90% Yield) Cooling->Product Vacuum Filtration

Fig 1: Self-validating synthetic workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Biological Application: ABCB1 (P-glycoprotein) Modulation

A primary cause of therapeutic failure in oncology is Multidrug Resistance (MDR), frequently driven by the overexpression of the ATP-binding cassette transporter ABCB1 (P-glycoprotein)[7],[8]. This efflux pump actively extrudes structurally diverse chemotherapeutic agents from the intracellular space.

Derivatives of the 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold have emerged as highly potent modulators of ABCB1[1],[8].

Mechanism of Action & QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies against the outward-facing conformation of P-glycoprotein (e.g., PDB: 6C0V) reveal that these quinoline derivatives act as competitive or allosteric inhibitors[7].

  • Binding Affinity: Optimized derivatives demonstrate exceptional binding energies (up to -9.22 kcal/mol)[7].

  • Molecular Interactions: The hydrophobic quinoline core intercalates into the lipid-facing binding pockets of ABCB1, while the C4 carboxylate and C2 oxo groups establish critical hydrogen-bond networks that arrest the transporter's conformational cycle[7].

  • Phenotypic Reversal: By blocking the efflux pump, these carboxylate derivatives restore the intracellular accumulation of cytotoxic drugs (such as doxorubicin or rhodamine 123), effectively re-sensitizing resistant cancer cell lines (e.g., mouse T-lymphoma cells) to chemotherapy[1],[8].

ABCB1_Modulation Chemo Chemotherapeutic (e.g., Doxorubicin) CancerCell Intracellular Space Chemo->CancerCell ABCB1 ABCB1 (P-gp) Efflux Pump CancerCell->ABCB1 Apoptosis Cell Death (Restored Efficacy) CancerCell->Apoptosis Cytotoxic Action Efflux Drug Efflux (MDR Phenotype) ABCB1->Efflux ATP-Driven Transport Modulator Quinoline-4-carboxylate Derivative Inhibition Steric Blockade Modulator->Inhibition H-Bonding & Hydrophobic Interaction Inhibition->CancerCell Intracellular Accumulation Inhibition->ABCB1 Conformational Arrest

Fig 2: Mechanism of ABCB1 efflux pump inhibition by quinoline-4-carboxylate derivatives.

Conclusion

The 2-oxo-1,2-dihydroquinoline-4-carboxylate molecule (MW 189.17 g/mol ) is far more than a simple heterocyclic intermediate. Its reliable, high-yield synthesis via isatin condensation provides a robust foundation for library generation. Furthermore, its unique physicochemical properties and high binding affinity to efflux pumps position it as a critical scaffold in the ongoing development of MDR-reversing agents in oncology.

Sources

Physicochemical Profiling and Solvation Dynamics of 2-Oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged chemotype in modern drug discovery. Specifically, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (and its conjugate base, 2-oxo-1,2-dihydroquinoline-4-carboxylate) are critical intermediates and active pharmacophores exhibiting potent anti-inflammatory, analgesic, and topoisomerase inhibitory activities[1]. However, translating these molecules from in vitro hits to orally bioavailable therapeutics is frequently bottlenecked by their physicochemical properties. The free acid exhibits notoriously poor aqueous solubility, which severely limits oral bioavailability and complicates formulation in controlled-release devices[1].

This technical guide dissects the thermodynamic principles governing the solubility of 2-oxo-1,2-dihydroquinoline-4-carboxylate in both aqueous and organic systems. By understanding the causality behind its solvation mechanics, researchers can engineer robust experimental workflows and targeted formulation strategies.

The Causality of Solvation: Lattice Energy vs. Hydration

The solubility of any small molecule is a thermodynamic competition between the stability of its solid-state crystal lattice and the free energy of solvation. For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the neutral free acid is highly rigid and planar.

  • Crystal Lattice Dominance: The molecule contains both a 2-oxo (lactam) group and a 4-carboxylic acid moiety. These functional groups engage in strong, highly ordered intermolecular hydrogen bonding, creating a tightly packed crystal lattice. In pure water (pH ~5.5), the hydration energy provided by the solvent is insufficient to overcome this lattice energy, resulting in poor dissolution[2].

  • Organic Solvation: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), act as aggressive hydrogen-bond acceptors. They efficiently disrupt the intermolecular hydrogen bonds of the quinoline lattice, leading to rapid and high solubility[3].

  • Ionization and Carboxylate Formation: The most effective way to enhance aqueous solubility is through ionization. When the pH of the aqueous environment is raised above the predicted pKa of the carboxylic acid (typically ~2.0 for such derivatives), the molecule deprotonates to form the 2-oxo-1,2-dihydroquinoline-4-carboxylate anion. The introduction of a formal negative charge drastically increases ion-dipole interactions with water molecules, lowering the desolvation penalty and increasing solubility by several orders of magnitude[2].

Logic A 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Neutral Free Acid) B pH < pKa (~2.0) High Lattice Energy A->B C pH > pKa (~2.0) Deprotonation A->C D Poor Aqueous Solubility (< 10 µg/mL) B->D E 2-Oxo-1,2-dihydroquinoline-4-carboxylate (Anionic Salt) C->E F High Aqueous Solubility (Ion-Dipole Interactions) E->F

Caption: Logical relationship between pH, ionization state, and aqueous solubility.

Quantitative Solubility Profile

The table below summarizes the solubility behavior of the 2-oxo-1,2-dihydroquinoline-4-carboxylate system across various solvent environments.

Solvent SystemIonization StateSolubility ClassMechanistic Rationale
Deionized Water (pH ~5.5) Neutral Free AcidPoor (< 10 µg/mL)High crystal lattice energy; poor hydration of the hydrophobic quinoline core[2].
Aqueous Buffer (pH 7.4) Carboxylate AnionModerate to HighDeprotonation yields the carboxylate salt, enabling strong ion-dipole interactions with water[2].
Ethanol (100%) Neutral Free AcidModeratePolar protic solvent; capable of disrupting lattice H-bonds, but limited by a lower dielectric constant[3].
DMSO / DMF Neutral Free AcidHigh (> 10 mg/mL)Strong polar aprotic nature effectively solvates the planar ring and acts as an H-bond acceptor[3].

Self-Validating Experimental Workflow: Thermodynamic Solubility Assessment

In drug development, kinetic solubility (often measured via solvent-shift methods) can falsely overestimate solubility due to transient supersaturation. To obtain the true equilibrium state required for formulation, a Thermodynamic Shake-Flask Method must be employed.

The following protocol is designed as a self-validating system, ensuring that the data collected is an accurate reflection of the compound's thermodynamic limits without interference from solvent-mediated phase transformations.

Step-by-Step Methodology

Step 1: Solid Phase Preparation

  • Action: Weigh an excess amount (~10 mg) of highly pure crystalline 2-oxo-1,2-dihydroquinoline-4-carboxylic acid into a 4 mL Type-I borosilicate glass vial.

  • Causality: Glass is utilized instead of polypropylene to eliminate non-specific surface adsorption of the lipophilic quinoline core, which would otherwise skew the quantification of the dissolved fraction. Excess solid ensures the system can reach absolute saturation.

Step 2: Solvent Addition & Equilibration

  • Action: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline at pH 7.4 to study the carboxylate form, or DMSO for organic profiling). Cap tightly and incubate in a thermostatic orbital shaker at 37°C and 200 RPM for 48 hours.

  • Causality: A 48-hour incubation at physiological temperature guarantees that the kinetic dissolution rate is no longer a variable, and true thermodynamic equilibrium between the solid lattice and the solvated ions is achieved.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE (Polytetrafluoroethylene) is chemically inert and ensures no active pharmaceutical ingredient (API) is lost to filter binding.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range. Inject into an HPLC system equipped with a C18 reversed-phase column. Monitor absorbance at the compound's λmax​ (typically 327–375 nm).

  • Causality: The conjugated π -system of the 2-oxo-1,2-dihydroquinoline ring provides a strong chromophore, making UV detection highly sensitive and specific, avoiding interference from buffer salts.

Step 5: Solid-State Verification (The Self-Validation Step)

  • Action: Recover the undissolved solid pellet from Step 3. Dry it under a gentle stream of nitrogen and analyze it via X-ray Powder Diffraction (XRPD).

  • Causality: This is the critical self-validation mechanism. It proves that the measured solubility corresponds to the original polymorph. If the solvent induced a phase transformation (e.g., forming a less soluble hydrate or a different polymorphic form), the XRPD pattern will shift, alerting the scientist that the solubility value applies to a new crystal form, not the starting material.

Workflow N1 Solid Compound (Excess) N2 Solvent Addition (Aq. Buffer / Organic) N1->N2 N3 Equilibration (37°C, 48h) N2->N3 N4 Phase Separation (Centrifugation + PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 XRPD Validation (Solid Pellet) N4->N6 Validates Form

Caption: Workflow for thermodynamic solubility assessment of 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Formulation & Structural Optimization Strategies

When the baseline aqueous solubility of the 2-oxo-1,2-dihydroquinoline-4-carboxylate system is insufficient for the target product profile, structural and formulation interventions are required:

  • In Situ Salt Formation: Formulating the API in an alkaline vehicle (e.g., sodium bicarbonate or tromethamine buffers) ensures the compound remains entirely in the highly soluble carboxylate anion state during administration[2].

  • Prodrug Derivatization: Converting the carboxylic acid into an ester (e.g., methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) eliminates the ionizable proton. While this decreases aqueous solubility, it significantly lowers the melting point and lattice energy, while drastically increasing lipophilicity (LogP) and membrane permeability[1].

  • Incorporation of Solubilizing Moieties: Advanced medicinal chemistry approaches involve appending highly water-soluble functional groups, such as guanidines, to the quinoline core. This strategy disrupts planar π−π stacking and improves the hydration shell around the molecule, permanently enhancing aqueous solubility regardless of pH[4].

References

  • "2-oxo-1H-quinoline-4-carboxylic acid 15733-89-8 wiki", Guidechem.
  • "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides", ResearchGate.
  • "Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria", St George's, University of London.
  • "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery", NIH PMC.

Sources

An In-depth Technical Guide to the Tautomerism of 2-Hydroxyquinoline-4-carboxylic Acid and its 2-Oxo-1,2-dihydroquinoline-4-carboxylate Counterpart

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tautomeric equilibrium between the lactim (enol) form, 2-hydroxyquinoline-4-carboxylic acid, and the lactam (keto) form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, represents a critical aspect of its chemistry with profound implications for its physicochemical properties, biological activity, and application in drug development. This in-depth technical guide provides a comprehensive analysis of this tautomerism, elucidating the structural and environmental factors that govern the equilibrium. We will explore the nuanced interplay of intramolecular hydrogen bonding, solvent effects, and the electronic influence of the 4-carboxylic acid moiety. This guide furnishes detailed spectroscopic data, robust experimental protocols for characterization, and computational insights to provide a holistic understanding of this dynamic system. The information contained herein is designed to empower researchers in the rational design of novel therapeutics by leveraging the distinct properties of each tautomeric form.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with significant ramifications in medicinal chemistry. The ability of a molecule to exist in different tautomeric forms can drastically alter its biological activity, as each tautomer presents a unique three-dimensional structure, hydrogen bonding profile, and electronic distribution to its biological target. The quinoline scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, the tautomerism of hydroxylated quinolines has been a subject of intense study due to its influence on the bioactivity of this class of compounds.

This guide focuses on the specific case of 2-hydroxyquinoline-4-carboxylic acid and its tautomer, 2-oxo-1,2-dihydroquinoline-4-carboxylate. The presence of the carboxylic acid group at the 4-position introduces an additional layer of complexity and interest, influencing the tautomeric preference through potential intramolecular hydrogen bonding and electronic effects.[2] Understanding and controlling this equilibrium is paramount for the successful design and development of novel drug candidates based on this scaffold.

The Tautomeric Equilibrium: A Decisive Preference for the Lactam Form

The equilibrium between 2-hydroxyquinoline-4-carboxylic acid (the enol or lactim form) and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (the keto or lactam form) overwhelmingly favors the lactam tautomer in both the solid state and in solution.[3] This preference is a general feature of 2-hydroxyquinolines and is attributed to the greater thermodynamic stability of the cyclic amide functionality in the lactam form compared to the iminol group in the lactim form.[4]

The IUPAC name for this compound is 2-oxo-1H-quinoline-4-carboxylic acid, which reflects the predominance of the keto tautomer.[3]

The Role of the 4-Carboxylic Acid Group

The carboxylic acid substituent at the 4-position can engage in intramolecular hydrogen bonding with the adjacent hydroxyl group in the enol form or the N-H group in the keto form. This interaction can influence the stability of the tautomers.[2] In the predominant 2-oxo form, intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen at position 2 is possible, which would further stabilize this tautomer.

Tautomerism cluster_enol 2-Hydroxyquinoline-4-carboxylic acid (Enol/Lactim Form) cluster_keto 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Keto/Lactam Form) enol keto enol->keto Proton Transfer caption Tautomeric equilibrium between the enol and keto forms.

Caption: Synthesis workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

NMR Spectroscopic Analysis

Objective: To confirm the structure and assess the tautomeric form in solution.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with the expected chemical shifts for the 2-oxo form (Table 1). The presence of a broad singlet for the N-H proton and the characteristic downfield shift of the C2 carbon are key indicators of the lactam tautomer.

X-ray Crystallography

Objective: To definitively determine the solid-state structure.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol-water mixture).

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate has been reported and can be used as a reference. [5]

Biological Implications and Drug Development

The predominance of the 2-oxo tautomer is crucial for the biological activity of this class of compounds. The fixed positions of the hydrogen bond donor (N-H) and acceptor (C=O) groups in the lactam form define its interaction with biological targets.

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. [1]For instance, some derivatives act as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a target for cancer therapy. [6]The specific tautomeric form of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is likely essential for its binding to such targets.

dot

BiologicalSignificance Tautomer Predominant Tautomer: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Properties Defined Physicochemical Properties: - H-bond donor/acceptor sites - Dipole moment - pKa Tautomer->Properties Interaction Specific Interaction with Biological Targets (e.g., Enzyme Active Sites) Properties->Interaction Activity Observed Biological Activity: - Anticancer - Anti-inflammatory Interaction->Activity caption Impact of the predominant tautomer on biological activity.

Caption: Impact of the predominant tautomer on biological activity.

Conclusion

The tautomerism between 2-hydroxyquinoline-4-carboxylic acid and 2-oxo-1,2-dihydroquinoline-4-carboxylate is heavily skewed towards the latter, more stable lactam form. This preference is a critical determinant of its chemical and biological properties. A thorough understanding of this tautomeric equilibrium, facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for researchers in medicinal chemistry and drug development. By harnessing the well-defined structure of the 2-oxo tautomer, scientists can rationally design and synthesize novel quinoline-based therapeutics with enhanced efficacy and target specificity.

References

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Lahyaoui, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 735-739. [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(1), x160997. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]

  • Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Molecules, 26(24), 7567. [Link]

  • PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Supporting Information for General procedure for the preparation of 1-18. (n.d.). [Link]

  • Patel, M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 1899-1913. [Link]

  • Lahyaoui, M., et al. (2020). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Seixas, R. S. G. R., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11849-11858. [Link]

  • Ukrpromzviazok. (2014). 1,2-DIHYDROQUINOLINE OR 4-HYDROXY-2,2-DIOXO- 1Н-2λ6,1-BENZOTHIAZINE? [Link]

  • Wojtkowiak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2299. [Link]

  • ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Tautomerization between 2-quinolone and 2-hydroxyquinolone. [Link]

  • PharmaCompass. (n.d.). 2-Hydroxy-quinoline-4-carboxylic acid. [Link]

  • Lee, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5438. [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Iowa State University Digital Repository. (2022). Intramolecular hydrogen bonding analysis. [Link]

  • ResearchGate. (n.d.). Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-496. [Link]

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Methodological & Application

A Validated HPLC Method for the Quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid) as an Analytical Standard

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate, commonly known as Kynurenic Acid (KYNA). Kynurenic acid is a critical neuroactive metabolite of tryptophan, and its precise measurement is essential in neuroscience research, clinical testing, and pharmaceutical quality control.[1] We present a detailed, step-by-step protocol using a reversed-phase C18 column with UV detection. The causality behind critical experimental choices—from solvent preparation to chromatographic conditions—is explained to ensure methodological clarity and reproducibility. Furthermore, this document outlines a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's specificity, linearity, accuracy, precision, and robustness.[2][3][4] This self-validating framework ensures that the described protocol is not merely a procedure but a reliable and trustworthy analytical system for researchers, scientists, and drug development professionals.

Introduction and Principle of the Method

2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Kynurenic Acid, KYNA) is the terminal product of the kynurenine pathway, a major route of tryptophan metabolism.[5] It acts as a broad-spectrum antagonist of excitatory amino acid receptors, making it a molecule of significant interest in the study of neurodegenerative and psychiatric disorders.[1][6] Consequently, the ability to reliably quantify KYNA in various matrices is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[7] This method employs Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their polarity.

Principle of Separation: The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). KYNA, being a moderately polar molecule, partitions between the stationary and mobile phases. Its retention on the column is controlled by adjusting the mobile phase composition. The inclusion of an acid (formic acid) in the mobile phase is a critical choice; it suppresses the ionization of KYNA's carboxylic acid group, rendering the molecule less polar. This uncharged state promotes stronger interaction with the non-polar C18 stationary phase, resulting in improved retention, enhanced peak symmetry, and greater reproducibility.

Principle of Detection: KYNA possesses a quinoline chromophore that absorbs ultraviolet (UV) light. A UV-Vis or Diode Array Detector (DAD) is set to a specific wavelength (e.g., 240 nm) where KYNA exhibits strong absorbance, allowing for its sensitive and specific detection as it elutes from the column.[8]

The Analytical Standard: Compound Profile

Before preparing a standard, it is crucial to understand its physicochemical properties. The compound is commercially available as an analytical standard with a purity of ≥98.0%.[9]

Parameter Information
Standard Name Kynurenic Acid (2-oxo-1,2-dihydroquinoline-4-carboxylic acid)
Synonym 4-Hydroxyquinoline-2-carboxylic acid
CAS Number 492-27-3
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Solid
Melting Point ~275 °C (with decomposition)[9]
Solubility Soluble in DMSO (5 mg/mL), 0.1 N NaOH (4 mg/mL), hot alcohol, and hot water.[10]
Storage Conditions Store solid standard at 2-8°C.[9]

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC System: A system equipped with a gradient or isocratic pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][11]

  • Data Acquisition: Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.

Reagents and Materials
  • Analytical Standard: Kynurenic acid, analytical standard grade (≥98.0% purity).[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: High-purity, 18.2 MΩ·cm water (e.g., from a Milli-Q system).

  • Acid: Formic acid (analytical grade).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Labware: Class A volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing solutions and performing the HPLC analysis and validation.

Protocol 1: Preparation of Standard Solutions

The choice of solvent is critical for ensuring the standard is fully dissolved and stable. Due to KYNA's limited solubility in neutral water, a suitable solvent like DMSO or a dilute base is recommended for the initial stock solution.[10]

Workflow for Standard Solution Preparation

weigh 1. Accurately weigh ~10 mg of KYNA standard dissolve 2. Dissolve in DMSO in a 10 mL volumetric flask weigh->dissolve stock 3. Create 1000 µg/mL Primary Stock Solution dissolve->stock intermediate 4. Prepare Intermediate Stock (e.g., 100 µg/mL in Mobile Phase) stock->intermediate 1:10 dilution store Store solutions at 4°C. Stable for several days. stock->store working 5. Serially dilute to create Working Calibration Standards (e.g., 0.5-20 µg/mL) intermediate->working

Caption: Workflow for preparing KYNA standard solutions.

Step-by-Step Procedure:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the Kynurenic Acid analytical standard.

    • Transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 5 mL of DMSO to dissolve the standard completely. Use sonication if necessary.

    • Once dissolved, dilute to the mark with DMSO and mix thoroughly. This is your Primary Stock.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL Primary Stock into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (see Protocol 2). This step is crucial to ensure solvent compatibility with the HPLC system.

  • Working Calibration Standards (e.g., 0.5 - 20 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the 100 µg/mL Intermediate Stock using the mobile phase as the diluent.

    • A suggested concentration range is: 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.

Expert Insight: Preparing the intermediate and working standards in the mobile phase minimizes solvent mismatch effects upon injection, which can otherwise lead to peak distortion. Solid-state aliquots of the standard offer the longest shelf life.[6]

Protocol 2: HPLC System and Chromatographic Conditions

The following conditions are a robust starting point for the analysis of KYNA.

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase providing good retention for moderately polar compounds.
Mobile Phase Acetonitrile : Water (30:70, v/v) with 0.1% Formic AcidProvides optimal retention and peak shape. Formic acid protonates the analyte.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, balancing run time and pressure.
Injection Volume 10 µLA standard volume to avoid column overload while ensuring good sensitivity.
Column Temperature 30 °C[11]Maintains stable retention times by controlling mobile phase viscosity and analyte solubility.
Detection Wavelength 240 nm[8]Corresponds to a high absorbance maximum for KYNA, ensuring good sensitivity.
Run Time 10 minutesSufficient to allow for the elution of KYNA and any potential late-eluting impurities.
Protocol 3: System Suitability and Analysis Sequence

Before analyzing samples, the system's readiness must be verified through a System Suitability Test (SST).

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Make five replicate injections of a mid-range standard (e.g., 5 µg/mL).

  • Evaluation: Calculate the performance characteristics and compare them against the acceptance criteria in the table below.

Parameter Acceptance Criteria Purpose
Precision (RSD%) of Peak Area ≤ 2.0%Ensures the injector and detector are performing consistently.[7]
Precision (RSD%) of Retention Time ≤ 1.0%Ensures the pump is delivering the mobile phase consistently.
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value >2 may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
  • Analysis Sequence:

    • Blank Injection: Inject the mobile phase to ensure no system contamination.

    • Calibration Standards: Inject the prepared standards from lowest to highest concentration.

    • Sample Injections: Inject the unknown samples for analysis.

    • Check Standard: Periodically inject a mid-range standard during a long run to monitor system stability.

Analytical Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on ICH Q2(R2) guidelines.[4]

Overall HPLC Analysis and Validation Workflow

start_node start_node process_node process_node validation_node validation_node end_node end_node start Start: Method Development prep Prepare Standards & Mobile Phase (Protocols 1 & 2) start->prep sst System Suitability Test (SST) (Protocol 3) prep->sst linearity Linearity & Range sst->linearity accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ routine Routine Sample Analysis lod_loq->routine end End: Report Results routine->end

Caption: A typical workflow for HPLC method validation and analysis.

Specificity
  • Objective: To demonstrate that the analytical signal is solely from KYNA, without interference from diluents or potential impurities.

  • Procedure: Inject a blank (mobile phase), a placebo (if in a formulation), and a KYNA standard. The retention time of the KYNA peak should be unique, and no interfering peaks should appear at or near its retention time in the blank or placebo chromatograms.

Linearity
  • Objective: To establish a linear relationship between the concentration of KYNA and the detector response (peak area).

  • Procedure: Inject the six prepared calibration standards (e.g., 0.5 to 20 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The coefficient of determination (r²) from the linear regression analysis should be ≥ 0.999.[7]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform a spike-recovery study. If analyzing KYNA in a specific matrix (e.g., a formulation blank), spike the matrix with known amounts of KYNA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[7]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure (Repeatability / Intra-day): Prepare and analyze six individual samples at 100% of the target concentration on the same day, under the same conditions.

  • Procedure (Intermediate Precision / Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of KYNA that can be reliably detected (LOD) and quantified (LOQ).

  • Procedure (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Typical Values: For this type of method, typical LOD values are 0.1 - 1.0 µg/mL and LOQ values are 0.2 - 5.0 µg/mL.[7]

Summary of Validation Parameters
Parameter Typical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) ≤ 2.0%
LOQ (S/N Ratio) ≥ 10

Troubleshooting

Problem Potential Cause(s) Solution(s)
Peak Tailing/Fronting 1. Column degradation. 2. Mobile phase pH is inappropriate. 3. Sample solvent mismatch.1. Replace or flush the column. 2. Ensure formic acid is added and pH is low. 3. Ensure final dilution of standards/samples is in the mobile phase.
Retention Time Drift 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuation.1. Equilibrate the system until the baseline is stable. 2. Check system pressure and check for leaks. 3. Ensure the column oven is on and set to the correct temperature.
No Peaks or Small Peaks 1. Injector malfunction. 2. Detector lamp issue. 3. Incorrect standard preparation.1. Check autosampler for errors; perform a manual injection. 2. Check lamp status and intensity. 3. Re-prepare standards carefully.

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid). The provided protocols, grounded in established chromatographic principles and validated according to ICH guidelines, constitute a self-validating system. This ensures that the method is not only scientifically sound but also trustworthy for its intended use in research and quality control environments. By following the detailed steps for standard preparation, system setup, and method validation, users can confidently implement this procedure to generate reliable and reproducible data.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis. [Link]

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects . PMC (PubMed Central). [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column . SIELC Technologies. [Link]

  • Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 . PMC (PubMed Central). [Link]

  • RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine . GSC Biological and Pharmaceutical Sciences. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC (PubMed Central). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate . PubChem. [Link]

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LC-MS characterization method for 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a key heterocyclic scaffold, shares structural similarities with kynurenic acid and various quinolone-based pharmacophores, making its precise identification and characterization critical in metabolic studies, drug discovery, and medicinal chemistry.[1][2] This guide details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the rationale behind methodological choices, explore the compound's ionization behavior and fragmentation pathways, and provide step-by-step instructions to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2-oxo-1,2-dihydroquinoline-4-carboxylate, also known as 2-hydroxyquinoline-4-carboxylic acid, is a heterocyclic compound of significant interest. Its core structure is a prevalent motif in numerous biologically active molecules and natural products.[3] The structural analogy to quinolone antibiotics and metabolites within the kynurenine pathway, such as kynurenic acid, necessitates robust analytical methods for its unambiguous identification in complex biological and chemical matrices.[2][4][5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice for this purpose, offering unparalleled sensitivity and specificity.[1] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can effectively isolate the analyte from a complex mixture and confirm its identity through its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. This application note outlines a validated approach using a reversed-phase LC method with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the definitive characterization of this molecule.

Compound Profile:

  • Chemical Name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Molecular Formula: C₁₀H₇NO₃

  • Monoisotopic Mass: 189.0426 g/mol

  • Tautomerism: This compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. The 2-quinolone (lactam) form is generally predominant, especially in the solid state and non-aqueous solutions.[3]

Principle of the LC-MS/MS Method

The characterization is achieved through a multi-stage process. First, the analyte is separated from other components in the sample matrix using reversed-phase liquid chromatography. The acidic nature of the mobile phase ensures the carboxylic acid group is protonated, leading to optimal retention and sharp, symmetrical peak shapes.

Following elution from the LC column, the analyte enters the mass spectrometer's electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] These precursor ions are then mass-selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity—the precursor mass and the fragment masses—for highly confident compound identification.[2]

Experimental Protocols

Materials and Reagents
  • Analyte: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid standard (≥98% purity)

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%).

  • Sample Preparation Reagents: As required by the matrix (e.g., acetonitrile for protein precipitation).[8][9]

Protocol 1: Standard and Sample Preparation

The integrity of any analysis begins with meticulous sample preparation. The goal is to solubilize the analyte and remove interfering matrix components.

Step-by-Step Protocol for Standard Solution:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid standard. Dissolve in 1.0 mL of methanol or a 50:50 methanol:water mixture. This solution should be stored at 4°C in a dark vial.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This working standard is used for method development and direct infusion.

  • Final Dilution for Injection: Further dilute the working standard to a final concentration of approximately 100 ng/mL for initial LC-MS analysis.

For Complex Matrices (e.g., Plasma, Urine):

  • Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard, if used. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Transfer the supernatant for analysis.[1][10]

  • Dilute-and-Shoot (for urine): Due to high analyte concentrations and to minimize matrix effects, a simple dilution is often effective. Dilute urine samples 100-fold with the initial mobile phase.[11] Centrifuge or filter through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS System Configuration and Analysis

This protocol outlines the setup for a typical reversed-phase LC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step LC-MS/MS Analysis Workflow:

  • LC System Preparation:

    • Install a suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Purge the LC pumps to remove air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • MS Parameter Optimization (via Direct Infusion):

    • Infuse the 1 µg/mL working standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Operate in positive electrospray ionization (ESI+) mode.

    • Perform a full scan (Q1 scan) to identify the protonated molecular ion, [M+H]⁺, at m/z 190.0.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the intensity of the m/z 190.0 ion.

    • Select m/z 190.0 as the precursor ion and perform a product ion scan.

    • Vary the collision energy (CE) to induce fragmentation and identify stable, high-intensity product ions. Record the optimal CE for each fragment.

  • LC-MS/MS Method Creation:

    • Input the optimized LC gradient conditions (see Table 1).

    • Input the optimized MS source parameters.

    • Create MRM transitions using the precursor ion (m/z 190.0) and the most abundant, specific product ions identified during infusion (see Table 2).

  • Sequence Execution:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the 100 ng/mL standard solution to determine the retention time and confirm method performance.

    • Proceed with the analysis of prepared samples.

Data Visualization and Interpretation

Experimental Workflow Diagram

The overall analytical process can be visualized as a logical sequence of steps, ensuring a systematic approach from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Standard Weighing & Dilution prep2 Matrix Extraction (if applicable) e.g., Protein Precipitation lc1 Sample Injection prep2->lc1 lc2 Reversed-Phase C18 Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Q1: Precursor Ion Selection (m/z 190.0) ms1->ms2 ms3 Q2: Collision-Induced Dissociation (CID) ms2->ms3 ms4 Q3: Product Ion Analysis ms3->ms4 data1 Chromatogram Generation (MRM) ms4->data1 data2 Peak Integration & Identification (Retention Time + Transitions) data1->data2

Caption: LC-MS/MS workflow for characterizing 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Recommended LC-MS Parameters

The following tables provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase. Formic acid aids in protonation for ESI+ and improves peak shape.[12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 8 min; Hold at 95% B for 2 min; Return to 5% B and re-equilibrateA standard gradient to elute the analyte and clean the column.
Injection Volume 5 µLA typical volume to avoid column overloading while providing sufficient sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The quinolone nitrogen is readily protonated, making ESI+ highly sensitive for this class of compounds.[7][8]
Capillary Voltage 3.5 - 4.5 kVInstrument-dependent; optimize for maximum precursor ion signal.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Temp. 350 - 450 °CEnsures complete solvent evaporation prior to the ion entering the mass analyzer.
Gas Flows Instrument DependentOptimize cone and desolvation gas flows to maximize signal and minimize noise.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for targeted analysis.
Precursor Ion m/z 190.0Corresponds to the [M+H]⁺ of the analyte.
Product Ion 1 (Quantifier) m/z 144.0A stable and abundant fragment, ideal for quantification.
Product Ion 2 (Qualifier) m/z 116.0A secondary fragment used for confirmation, ensuring the identity of the analyte.
Collision Energy 15-25 eV (for m/z 144.0) 30-40 eV (for m/z 116.0)Must be empirically optimized to maximize the intensity of each specific product ion.
Fragmentation Pathway Analysis

Understanding the fragmentation of 2-oxo-1,2-dihydroquinoline-4-carboxylate is central to its characterization. Under CID, the protonated molecule (m/z 190.0) undergoes characteristic losses based on its structure. The carboxylic acid and the quinolone ring system are the primary sites of fragmentation.

The most common fragmentation pathways for quinolone carboxylic acids in positive ESI mode involve sequential losses of water (H₂O) and carbon monoxide (CO).[7] A primary fragmentation is the loss of formic acid (HCOOH, 46 Da), which is equivalent to losing H₂O and CO, leading to the fragment at m/z 144.0. Further fragmentation can lead to the loss of an additional CO molecule, resulting in the ion at m/z 116.0.

G M [M+H]⁺ m/z 190.0 F1 [M+H - HCOOH]⁺ m/z 144.0 M->F1 - HCOOH (46 Da) F2 [M+H - HCOOH - CO]⁺ m/z 116.0 F1->F2 - CO (28 Da)

Caption: Proposed fragmentation pathway of protonated 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded framework for the LC-MS/MS characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate. By employing the described protocols for sample preparation, chromatographic separation, and tandem mass spectrometry, researchers can achieve reliable and unambiguous identification of this compound.

For optimal results, adhere to the following best practices:

  • Always use high-purity solvents and reagents to minimize background noise.

  • Empirically optimize mass spectrometer source and collision energy parameters for your specific instrument, as these can vary.

  • Incorporate a solvent blank at the beginning of each analytical run to verify system cleanliness and prevent carryover.

  • When analyzing complex matrices, consider the use of a stable isotope-labeled internal standard for accurate quantification to correct for matrix effects and instrument variability.[2][4]

The methodologies presented here are robust and can be adapted for the quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate in various research and development settings.

References
  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. (n.d.). Agilent. [Link]

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (2006, September 1). FDA. [Link]

  • A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. (2017, January 15). PubMed. [Link]

  • LC/MS Applications for Drug Residues in Foods. (2009, April 9). Agilent. [Link]

  • Development and validation of an LC–MS/MS method to quantify kynurenic acid in human plasma. (n.d.). ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma. (2022, December 6). PubMed. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016, September 15). PubMed. [Link]

  • A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. (n.d.). PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. [Link]

  • Simultaneous determination of urinary quinolinate, gentisate, 4-hydroxybenzoate, and α-ketoglutarate by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate. (n.d.). PubChem. [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (2012, July 15). PubMed. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). JSciMed Central. [Link]

  • Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). PMC. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023, June 19). MDPI. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2021, November 10). MDPI. [Link]

  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Internal Standards. (n.d.). ChemRxiv. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). PMC. [Link]

  • Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry for Enhanced Understanding of Dissolved Organic Matter. (n.d.). ChemRxiv. [Link]

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocol for 2-Oxo-1,2-dihydroquinoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization / Synthetic Quality Control

Introduction and Mechanistic Context

The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive compounds, including derivatives of kynurenic acid (an endogenous antagonist of ionotropic glutamate receptors)[1][2]. Accurate structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is critical due to their complex physicochemical behavior, including lactam-lactim tautomerization and strong intermolecular hydrogen bonding[2].

This application note provides a field-proven, self-validating protocol for the ¹H and ¹³C NMR characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate esters (e.g., methyl or ethyl esters). By understanding the causality behind solvent selection, relaxation delays, and acquisition parameters, researchers can ensure high-fidelity data acquisition that meets rigorous pharmaceutical regulatory standards.

Experimental Design and Causality

Solvent Selection: Overcoming Tautomerism and Aggregation

The 2-oxo-1,2-dihydroquinoline core contains a highly polarized amide/lactam moiety (NH–C=O) that readily forms intermolecular hydrogen-bonded dimers in non-polar solvents[2][3].

  • Optimal Choice (DMSO- d6​ ): Dimethyl sulfoxide- d6​ is the solvent of choice. Its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, stabilizing the lactam tautomer and yielding sharp, highly resolved resonances—particularly for the exchangeable N-H proton, which typically appears as a broad singlet near δ 11.8–12.1 ppm[4][5].

  • Alternative (CDCl 3​ ): While chloroform- d can be used for highly lipophilic ester derivatives, it often results in broadened peaks due to dynamic aggregation and rapid quadrupolar relaxation of the nitrogen atom[6].

Concentration and Relaxation Dynamics

For quantitative or semi-quantitative ¹³C NMR, the quaternary carbons (C-2, C-4, C-8a, C-4a) and carbonyl carbons exhibit significantly longer longitudinal relaxation times ( T1​ ) than protonated carbons. A standard relaxation delay ( d1​ ) of 1–2 seconds is insufficient. We recommend a d1​ of 2.5 seconds for ¹H and 5 seconds for ¹³C to ensure complete magnetization recovery, preventing the artificial suppression of quaternary carbon signals[7][8].

Step-by-Step NMR Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the purified 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If particulate matter remains, sonicate for 2–3 minutes at room temperature.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove paramagnetic impurities or undissolved micro-particles that distort magnetic field homogeneity.

Phase 2: Instrument Setup and Tuning (e.g., 400 MHz or 500 MHz Spectrometer)
  • Insertion & Temperature: Insert the sample and allow it to equilibrate at 298 K (25 °C) for at least 5 minutes to prevent convection currents.

  • Locking & Shimming: Lock on the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) on the Z-axis. For optimal resolution, the full width at half maximum (FWHM) of the TMS peak should be 0.8 Hz.

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.

Phase 3: Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: Standard 30° or 90° pulse (zg30 / zg).

    • Spectral Width: 15 ppm (to capture the downfield N-H proton).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay ( d1​ ): 2.5 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Spectral Width: 250 ppm.

    • Number of Scans (NS): 512 to 1024 (depending on concentration).

    • Relaxation Delay ( d1​ ): 5.0 seconds.

Phase 4: Data Processing
  • Apply a line broadening (LB) function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) to ensure symmetrical peak shapes.

  • Apply a multipoint baseline correction.

  • Reference the spectra: TMS at 0.00 ppm, or the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C)[9].

Workflow Visualization

NMR_Workflow Start Purified 2-Oxo-1,2-dihydroquinoline Derivative Prep Sample Preparation (15-50 mg in 0.6 mL DMSO-d6) Start->Prep Filter Filtration (Remove Paramagnetic Impurities) Prep->Filter Shim Lock, Tune & Shim (Equilibrate at 298 K) Filter->Shim AcqH 1H NMR Acquisition (NS=16-32, d1=2.5s) Shim->AcqH AcqC 13C NMR Acquisition (NS=512-1024, d1=5.0s) Shim->AcqC Process FT, Phase & Baseline Correction (LB=0.3Hz 1H / 1.0Hz 13C) AcqH->Process AcqC->Process Validate Self-Validation (Check TMS FWHM & Integrals) Process->Validate

Caption: Step-by-step NMR workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives.

Data Interpretation and Quantitative Analysis

The structural assignment of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives relies on distinct chemical shift regions. The tables below summarize the expected chemical shifts for the methyl ester derivative in DMSO- d6​ [4][6][7][10].

Table 1: Expected ¹H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton PositionMultiplicityExpected Shift ( δ , ppm)Coupling Constant ( J , Hz)Mechanistic Rationale
N-H (H-1) Broad Singlet11.80 – 12.10N/AHighly deshielded due to lactam carbonyl and hydrogen bonding.
H-5 Doublet / DD7.90 – 8.10~8.0Deshielded by the anisotropic effect of the adjacent C-4 carboxylate.
H-6, H-7, H-8 Multiplets7.10 – 7.707.5 – 8.5Standard aromatic protons on the fused benzene ring.
H-3 Singlet6.50 – 7.00N/AVinylic proton on the quinolinone ring; diagnostic for the 1,2-dihydro state.
-OCH 3​ (Ester) Singlet3.85 – 3.95N/ADeshielded methyl group attached to the ester oxygen.
Table 2: Expected ¹³C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
Carbon PositionTypeExpected Shift ( δ , ppm)Diagnostic Significance
C=O (Ester) Quaternary165.0 – 166.0Confirms the presence of the intact carboxylate group.
C-2 (Lactam C=O) Quaternary161.0 – 163.0Confirms the 2-oxo (lactam) state rather than a 2-hydroxy/alkoxy state.
C-4 Quaternary139.0 – 142.0Attachment point of the ester; highly deshielded alkene carbon.
C-8a, C-4a Quaternary114.0 – 139.0Bridgehead carbons; require long d1​ delays to observe clearly.
C-3 CH118.0 – 122.0Vinylic carbon; matches the H-3 singlet in HSQC experiments.
-OCH 3​ CH 3​ 52.0 – 53.0Methoxy carbon of the ester moiety.

Self-Validating Quality Control

A robust analytical protocol must be self-validating. To ensure the integrity of the acquired NMR data for 2-oxo-1,2-dihydroquinoline-4-carboxylate:

  • Mass Balance Integration: In the ¹H spectrum, the integration of the ester alkyl group (e.g., 3H for a methyl ester) must perfectly match the integration of the isolated H-3 vinylic proton (1H) at ~6.5–7.0 ppm[7]. Discrepancies indicate incomplete esterification or co-eluting impurities.

  • Tautomeric Purity Check: The absence of a sharp singlet near 4.0 ppm (which would correspond to a C-2 methoxy group) confirms that the compound exists exclusively as the 2-oxo (lactam) tautomer rather than the 2-hydroxy (lactim) tautomer undergoing O-alkylation.

  • Water Peak Monitoring: DMSO- d6​ is highly hygroscopic. A broad peak at ~3.33 ppm indicates water absorption. If this peak overlaps with critical aliphatic signals (e.g., ethyl ester CH 2​ quartets), the sample must be re-prepared in a dry glovebox environment.

References

  • A. M. Al-Majid, et al. "Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation." National Center for Biotechnology Information (NIH). Available at:[Link]

  • R. Bouhfid, E. M. Essassi. "Synthesis of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide." Molbank, 2006(5), M485. Available at:[Link]

  • S. K. Singh, et al. "Supporting Information: Skeletal rearrangement through photocatalytic denitrogenation: An access to C-3 aminoquinolin-2(1H)-ones." The Royal Society of Chemistry. Available at:[Link]

  • M. S. Mohamed, et al. "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery." National Center for Biotechnology Information (NIH). Available at:[Link]

  • O. K. Al-Duaij, et al. "Convenient syntheses of new quinoline nucleosides bearing amino acid esters." Arkivoc. Available at:[Link]

  • S. K. Sharma, et al. "Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives." ACS Publications. Available at:[Link]

  • A. K. Tóth, et al. "Physicochemical Characterization of Kynurenine Pathway Metabolites." MDPI. Available at:[Link]

Sources

Application Note: Advanced Crystallization and Isolation Protocols for 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolone scaffold, specifically 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known by its tautomeric name, 2-hydroxyquinoline-4-carboxylic acid), is a critical intermediate in the synthesis of antibacterial agents, fluorophores, and potent modulators of ABCB1-related multidrug resistance in cancer therapies[1][2]. Obtaining this compound in high purity and with precise polymorphic control is essential for downstream derivatization (e.g., esterification and alkylation)[2]. This application note provides a comprehensive, self-validating methodology for the synthesis, primary isolation, and phase-controlled crystallization of both its monohydrate and anhydrous forms.

Mechanistic Overview & Crystallographic Behavior

In the solid state, the compound predominantly exists in the lactam (2-oxo) form rather than the lactim (2-hydroxy) form, driven by the thermodynamic stability of its intermolecular hydrogen-bonding network.

When crystallized from aqueous environments, the compound forms a stable monohydrate ( C10​H7​NO3​⋅H2​O ) in a monoclinic P2/n space group[3]. The structural integrity of this crystal is maintained by a complex hydrogen-bonding network where the carboxyl groups, the keto groups, and the lattice water molecules form stepped sheets parallel to the {010} plane[3]. These sheets are further tied together by pairwise N—H⋯O interactions[3]. Understanding this network is critical: the lattice water is not merely trapped solvent; it acts as a structural bridge. Removing it requires specific thermal energy to collapse the monohydrate lattice into the anhydrous form[4].

H_Bonding Carboxyl Carboxyl Group (O-H Donor) Water Lattice Water (Structural Bridge) Carboxyl->Water O-H...O Keto Keto Group (C=O Acceptor) Carboxyl->Keto O-H...O Water->Keto O-H...O Amine Amine Group (N-H Donor) Amine->Keto Pairwise N-H...O

Hydrogen-bonding network defining the monohydrate crystal lattice structure.

Experimental Workflows

Workflow Precursors Isatin + Malonic Acid (Precursors) Reaction Condensation Reaction (Reflux in AcOH, NaOAc) Precursors->Reaction Crude Crude Precipitation (Ice-Water Addition) Reaction->Crude Recrystallization Aqueous Recrystallization (Slow Cooling) Crude->Recrystallization Monohydrate Monohydrate Crystals (C10H7NO3·H2O) Recrystallization->Monohydrate Anhydrous Thermal Dehydration (130-150°C) -> Anhydrous Monohydrate->Anhydrous

Workflow for the synthesis, isolation, and polymorphic control of the target compound.

Detailed Protocols & Causality

Protocol 1: Synthesis and Primary Isolation

This step utilizes a modified Pfitzinger-type condensation to construct the quinolone core[1][3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2.0 g (13.6 mmol) of isatin and 1.4 g (13.6 mmol) of malonic acid in 30 mL of glacial acetic acid[3].

  • Catalysis: Add 0.11 g (1.36 mmol) of sodium acetate to the mixture[3].

  • Reflux: Heat the reaction mixture to reflux under continuous stirring for 24 hours[3].

  • Antisolvent Precipitation: Allow the mixture to cool to room temperature, then rapidly pour it into 100 mL of an ice-water mixture under vigorous stirring[3].

  • Filtration: Collect the resulting crude precipitate via vacuum filtration and wash with cold distilled water.

Mechanistic Rationale: Sodium acetate acts as a mild basic catalyst, facilitating the initial nucleophilic attack and subsequent ring-opening/closing sequence of the isatin core. Glacial acetic acid provides an acidic environment that promotes the final dehydration step to form the aromatic quinolone ring. The addition of ice-water serves as an aggressive antisolvent step; it drastically increases the polarity of the medium and drops the temperature, forcing the hydrophobic quinolone core to crash out of solution rapidly, leaving unreacted polar precursors in the aqueous phase.

Validation Checkpoint: The crude yield should be approximately 85-90%. A significantly lower yield indicates incomplete condensation, often due to insufficient reflux temperature or inactive catalyst.

Protocol 2: High-Purity Recrystallization (Monohydrate Form)

To achieve >99% purity suitable for crystallographic analysis or sensitive biological assays, the crude product must be recrystallized[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude precipitate in a minimum volume of boiling distilled water (or a 90:10 water/ethanol mixture for highly impure batches).

  • Clarification: If the solution is cloudy, perform a hot gravity filtration to remove insoluble polymeric byproducts.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for an additional 12 hours.

  • Harvesting: Isolate the colorless plate-like crystals via vacuum filtration and air-dry at room temperature.

Mechanistic Rationale: Slow cooling is imperative. Rapid cooling traps impurities within the crystal lattice. By allowing the temperature to drop gradually, the molecules have sufficient time to align into the highly ordered monoclinic P2/n lattice, selectively incorporating water molecules to form the stable monohydrate while excluding organic impurities[3].

Validation Checkpoint: The resulting crystals should be colorless plates. If the crystals are yellow or brown, the hot filtration step was insufficient, and residual isatin or degradation products remain.

Protocol 3: Dehydration to the Anhydrous Form

For downstream organic synthesis (e.g., esterification with thionyl chloride), the presence of lattice water is detrimental. The monohydrate must be converted to the anhydrous form[4].

Step-by-Step Methodology:

  • Preparation: Spread the monohydrate crystals evenly on a glass Petri dish.

  • Thermal Treatment: Place the dish in a vacuum oven set to 130–150 °C[4].

  • Dehydration: Heat under a vacuum of at least 50 mbar for 4 to 6 hours.

  • Storage: Transfer the resulting white powder immediately to a desiccator containing anhydrous calcium chloride or silica gel.

Mechanistic Rationale: The robust hydrogen-bonding network of the monohydrate requires significant thermal energy to break. Heating above 130 °C provides the necessary kinetic energy to liberate the lattice water, while the vacuum continuously removes the water vapor, driving the equilibrium entirely toward the anhydrous state[4].

Validation Checkpoint: Perform a melting point analysis. The pure anhydrous form will exhibit a sharp melting point between 335–340 °C[4]. A depressed or broad melting point indicates incomplete dehydration or thermal degradation.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and crystallographic parameters used to validate the isolated products.

ParameterMonohydrate FormAnhydrous Form
Chemical Formula C10​H7​NO3​⋅H2​O C10​H7​NO3​
Molecular Weight 207.18 g/mol 189.17 g/mol
Crystal System Monoclinic[3]-
Space Group P2/n [3]-
Unit Cell Volume 1827.14 ų[3]-
Appearance Colorless Plate Crystals[3]White to Off-White Powder
Melting Point Dehydrates >130 °C[4]335–340 °C[4]
Primary H-Bonding Water-mediated ( O−H⋯O )[3]Direct pairwise ( N−H⋯O )

References

  • (IUCr) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate Source: IUCrData (International Union of Crystallography) URL:[Link]

  • Source: Google Patents (Lonza AG)
  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Source: MDPI (Molecules) URL:[Link]

  • 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells Source: ResearchGate (Chemical Data Collections) URL:[Link]

Sources

quantitative analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate in biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of 2-Oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid) in Biological Samples: LC-MS/MS and HPLC-FLD Protocols

Introduction & Biological Significance

2-Oxo-1,2-dihydroquinoline-4-carboxylate, universally known in biological contexts as Kynurenic Acid (KYNA) , is a highly polar, neuroactive metabolite derived from the tryptophan-kynurenine pathway. As an endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine receptor, KYNA plays a critical regulatory role in neurotransmission. Fluctuations in KYNA concentrations in human plasma and cerebrospinal fluid (CSF) are established biomarkers for neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease[1].

Accurate quantitative analysis of KYNA in biological matrices presents distinct analytical challenges. The molecule exhibits strong protein binding and is present at trace levels (nanomolar to picomolar range) in biological fluids. This application note details two robust, self-validating analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-throughput specificity[2], and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) utilizing zinc-chelation for enhanced sensitivity[3].

Biological Pathway Visualization

Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA 2-Oxo-1,2-dihydroquinoline- 4-carboxylate (KYNA) KYN->KYNA KATs 3 3 KYN->3 HK KMO

The kynurenine metabolic pathway highlighting the synthesis of KYNA via KAT enzymes.

Analytical Strategy & Causality (E-E-A-T)

As an application scientist, method development requires understanding the why behind each protocol step to ensure data integrity.

  • Sample Preparation (The Causality of Acidification): KYNA binds extensively to plasma proteins, particularly albumin. Direct analysis or simple dilution leads to severe under-recovery. Protein precipitation (PPT) using acidified acetonitrile (e.g., 0.1% formic acid) is mandatory. The acidic environment (pH < 3) protonates the carboxylate group, disrupting ionic protein-analyte interactions and ensuring near-quantitative recovery (>90%) while precipitating the protein matrix.

  • LC-MS/MS (ESI+) Specificity: KYNA readily ionizes in positive electrospray ionization (ESI+) to form a stable [M+H]+ precursor ion at m/z 190.1. Due to the lack of "blank" biological matrices (KYNA is endogenous), a stable-isotope labeled internal standard (KYNA-d5) is critical to correct for matrix effects and ionization suppression inherent to CSF and plasma[2].

  • HPLC-FLD (Zinc Chelation) Sensitivity: KYNA possesses native fluorescence, but its quantum yield in standard aqueous buffers is relatively low. The addition of zinc acetate ( Zn(AcO)2​ ) induces the formation of a highly fluorescent KYNA-Zinc chelate complex[4]. This complex shifts the optimal excitation/emission wavelengths and amplifies the fluorescence signal by over 10-fold, allowing for femtomole-level detection limits without the cost of a mass spectrometer[3].

Step-by-Step Experimental Protocols

Protocol A: Universal Sample Preparation (Plasma & CSF)
  • Aliquot: Transfer 50 µL of human plasma or CSF into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Internal Standard working solution (500 ng/mL KYNA-d5 in 50% methanol for LC-MS/MS, or 3-nitro-L-tyrosine for HPLC-FLD).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Drying: Transfer 150 µL of the clear supernatant to a new vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 50 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 1 minute and transfer to an autosampler vial.

Protocol B: LC-MS/MS Workflow
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 0–1 min (2% B), 1–4 min (linear to 40% B), 4–4.5 min (95% B wash), 4.6–6 min (2% B re-equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI): Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

Protocol C: HPLC-FLD Workflow (Zinc Acetate Enhancement)
  • Analytical Column: Phenomenex Luna C18 (4.6 × 150 mm, 5 µm).

  • Column Temperature: 25°C.

  • Mobile Phase: 50 mM Sodium Acetate buffer (pH 6.2) containing 5% Acetonitrile.

  • Post-Column Reagent: 20 mM Zinc Acetate in Water. Delivered by a secondary isocratic pump at 0.2 mL/min via a mixing tee prior to the detector. (Note: Post-column delivery prevents zinc crystallization on the analytical column, ensuring longer column life compared to mobile-phase integration).

  • Flow Rate: 1.0 mL/min (Analytical pump).

  • Injection Volume: 20 µL.

  • FLD Parameters: Excitation = 344 nm; Emission = 398 nm.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/CSF) Spike Spike Internal Standard (KYNA-d5 or 3-NLT) Sample->Spike PPT Protein Precipitation (Cold ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Split Detection Method Centrifuge->Split LCMS LC-MS/MS (ESI+) MRM: 190.1 -> 144.1 Split->LCMS High Specificity FLD HPLC-FLD Zn(AcO)2 Complexation Split->FLD High Sensitivity

Step-by-step analytical workflow for the quantification of KYNA in biological matrices.

Quantitative Data & Validation Summaries

Table 1: Method Validation Parameters Comparison

ParameterLC-MS/MS (ESI+)HPLC-FLD (Zinc Chelation)
Linearity Range 1.0 – 1000 ng/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) < 6.5%< 8.0%
Recovery (Plasma) 92 – 98%85 – 95%
Sample Volume Required 50 µL100 µL

Table 2: LC-MS/MS MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
KYNA (Quantifier) 190.1144.11830
KYNA (Qualifier) 190.1116.12530
KYNA-d5 (IS) 195.1149.11830

Self-Validating System & Quality Control

To ensure scientific integrity and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the following self-validating mechanisms must be integrated into every batch:

  • Matrix Effect Evaluation (LC-MS/MS): Calculate the Matrix Factor (MF) by comparing the peak area of KYNA spiked into a post-extracted blank matrix versus KYNA in a neat solvent. An IS-normalized MF between 0.85 and 1.15 confirms that the stable-isotope IS effectively compensates for ion suppression.

  • System Suitability: Inject a lower limit of quantification (LLOQ) standard prior to every batch. The signal-to-noise (S/N) ratio must be 10 for both LC-MS/MS and HPLC-FLD to proceed with the run.

  • Quality Control (QC) Charting: Include Low, Mid, and High QC samples (prepared in a surrogate matrix, e.g., 1% BSA in PBS) in every analytical run. Run acceptance requires 67% of QCs (and at least 50% at each concentration level) to be within ±15% of their nominal concentration.

References

  • Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis.[Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis.[Link]

  • Determination of Bioactive Compound Kynurenic Acid in Linum usitatissimum L. MDPI.[Link]

  • Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection. PubMed. [Link]

Sources

Application Note: In Vitro Assay Development for ABCB1 Efflux Pump Modulation Using 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

Multidrug resistance (MDR) is a primary cause of therapeutic failure in clinical oncology. A dominant mechanism driving this resistance is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/P-gp)[1]. These transmembrane proteins act as ATP-dependent efflux pumps, actively expelling a broad spectrum of chemotherapeutic agents and reducing intracellular drug concentrations to sub-lethal levels[2].

Recent pharmacological screening has identified 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known as 2-hydroxyquinoline-4-carboxylic acid)[3] and its halogenated or alkylated derivatives as potent modulators of ABCB1-mediated efflux[1]. By functioning as competitive inhibitors at the substrate-binding pocket of the ABCB1 pump, these compounds restore the sensitivity of MDR cancer cells to standard chemotherapeutics[2].

Developing a robust in vitro assay to evaluate these compounds requires a self-validating system that uncouples direct compound cytotoxicity from its efflux-modulating activity. This application note details the optimized workflow for assessing these derivatives using a dual-assay approach: an MTT cytotoxicity screen followed by a Rhodamine 123 (Rho123) accumulation assay via flow cytometry.

Mandatory Visualization: Mechanism of Action Workflow

ABCB1_Modulation Rho123 Rhodamine 123 (Fluorescent Substrate) CellMembrane MDR Cancer Cell Membrane (Mouse T-lymphoma) Rho123->CellMembrane Passive Diffusion ABCB1 ABCB1 (P-glycoprotein) Efflux Pump CellMembrane->ABCB1 Substrate Recognition Efflux Active Efflux (Low Fluorescence) ABCB1->Efflux ATP Hydrolysis (Untreated) Accumulation Intracellular Accumulation (High Fluorescence) ABCB1->Accumulation Blocked Efflux (Treated) Inhibitor 2-Oxo-1,2-dihydroquinoline- 4-carboxylic acid Inhibitor->ABCB1 Competitive Inhibition

Figure 1: Mechanism of ABCB1 inhibition by 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Quantitative Data Presentation

To establish a baseline for assay development, it is crucial to review the performance of known 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. The table below summarizes the cytotoxicity and ABCB1 modulating activity of key derivatives tested in mouse T-lymphoma cells[1].

Compound DesignationStructural ModificationIC50 (MDR T-lymphoma)ABCB1 Modulating Activity (FAR)
Compound 2b Halogenated Derivative9.09 µMHigh (FAR > 10)
Compound 3b Alkylated Derivative19.09 µMModerate
Compound 2c Halogenated Derivative71.14 µMLow

Table 1: Cytotoxicity and efficacy of selected 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. Data synthesized from recent flow cytometry and MTT evaluations[1].

Experimental Protocols

Causality & Assay Design (E-E-A-T)
  • Isogenic Cell Lines: The assay strictly utilizes parental (PAR) and multidrug-resistant (MDR; ABCB1-overexpressing) mouse T-lymphoma cells[1]. This isogenic pairing ensures that any differential dye accumulation is strictly attributable to ABCB1 activity rather than off-target membrane variations.

  • Cytotoxicity Uncoupling: Efflux assays must be performed at non-toxic concentrations (typically < IC10). If the inhibitor kills the cell, ATP depletion will artificially halt the ABCB1 pump, yielding false-positive accumulation data.

  • Thermal Arrest: Washing steps in the flow cytometry protocol utilize ice-cold PBS. Because ABCB1 is an ATP-dependent enzyme, rapidly dropping the temperature arrests pump kinetics, locking the intracellular dye in place for accurate measurement.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the sub-lethal concentration of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative to be used in the downstream efflux assay.

  • Cell Seeding: Harvest PAR and MDR mouse T-lymphoma cells during the logarithmic growth phase. Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (range: 0.1 µM to 100 µM). Add 10 µL of each dilution to the designated wells. Include vehicle control (DMSO < 0.5% final concentration) and blank wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium salt into formazan.

  • Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. Select a working concentration for Protocol B that is well below the IC50 (e.g., 2 µM).

Protocol B: Rhodamine 123 Accumulation Assay (Flow Cytometry)

Objective: Quantify the inhibition of ABCB1 efflux by measuring the intracellular accumulation of the fluorescent substrate, Rhodamine 123.

  • Cell Preparation: Adjust the concentration of PAR and MDR cells to 2×106 cells/mL in serum-free McCoy's 5A medium. Note: Serum proteins can bind the inhibitor or the dye, skewing the free concentration and reducing assay sensitivity.

  • Inhibitor Incubation: Aliquot 0.5 mL of the cell suspension into standard flow cytometry tubes. Add the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative at the predetermined non-toxic concentration. Incubate for 10 minutes at room temperature to allow target binding.

  • Substrate Addition: Add Rhodamine 123 indicator to a final concentration of 5.2 µM. Incubate for exactly 20 minutes at 37°C in a 5% CO₂ incubator.

  • Thermal Arrest & Washing: Centrifuge the tubes at 2000 rpm for 5 minutes. Immediately discard the supernatant and wash the cells twice with 1 mL of ice-cold PBS to halt ABCB1 efflux activity and remove extracellular dye.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 0.5 mL of ice-cold PBS. Analyze the fluorescence of 10,000 events per sample using a flow cytometer (e.g., FACSCalibur) with an excitation wavelength of 488 nm and emission at 530 nm (FL1 channel).

  • Data Validation (FAR Calculation): The assay is self-validating through the calculation of the Fluorescence Activity Ratio (FAR), which normalizes the MDR response against the baseline permeability of the PAR line:

    FAR=MFIPAR,treated​/MFIPAR,control​MFIMDR,treated​/MFIMDR,control​​

    (Where MFI = Mean Fluorescence Intensity). A FAR > 1 indicates active inhibition of the ABCB1 pump.

Sources

Troubleshooting & Optimization

optimizing HPLC mobile phase and retention time for 2-oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-oxo-1,2-dihydroquinoline-4-carboxylate (also known as 2-hydroxyquinoline-4-carboxylic acid).

Due to its highly acidic carboxyl group (pKa ~2.5) and tautomeric amide/lactam core, this molecule is notoriously prone to secondary interactions, mixed ionization states, and severe peak tailing in reversed-phase chromatography. The following modules provide causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure chromatographic integrity.

Method Development Workflow

HPLC_Workflow Start Start: 2-Oxo-1,2-dihydroquinoline- 4-carboxylate Analysis Assess Assess Analyte Properties (Carboxyl pKa ~2.5, Polar) Start->Assess Column Select Stationary Phase (AQ-C18 or PFP Column) Assess->Column Phase Set Mobile Phase pH (0.1% TFA, pH ~2.0) Column->Phase Gradient Run Scouting Gradient (5% to 95% Organic) Phase->Gradient Eval Evaluate Peak Symmetry (Tailing Factor < 1.5?) Gradient->Eval Tailing Troubleshoot Tailing (Check pH, Buffer, Silanols) Eval->Tailing No (As > 1.5) RetTime Optimize Retention Time (Adjust % Organic) Eval->RetTime Yes (Symmetrical) Tailing->Phase Adjust Buffer Valid Method Validated RetTime->Valid

Logical workflow for optimizing HPLC methods for acidic quinolone derivatives.

Section 1: Core Troubleshooting Guide

Q1: Why am I seeing severe peak tailing and split peaks for 2-oxo-1,2-dihydroquinoline-4-carboxylate on a standard C18 column? Expertise & Causality: The primary cause of peak tailing for this molecule is a chemical interaction mismatch. If the mobile phase pH is close to the analyte's pKa (~2.5), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This mixed ionization state causes the molecules to partition differently into the stationary phase, leading to split or tailing peaks. Furthermore, the deprotonated carboxylate can interact via ion-exchange mechanisms with residual ionized silanol groups (Si-O⁻) on standard silica-based columns [1]. Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa to ensure the analyte is fully protonated and neutral. We recommend using 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as the aqueous modifier.

Q2: My retention time is too short, and the analyte elutes near the void volume. How can I increase retention? Expertise & Causality: 2-oxo-1,2-dihydroquinoline-4-carboxylate is a relatively polar aromatic acid. Standard C18 columns rely on hydrophobic interactions, which are insufficient for highly polar analytes unless the organic modifier concentration is extremely low (<5%). However, dropping the organic modifier below 5% on a standard C18 column can cause "phase collapse" (dewetting), where the hydrophobic alkyl chains fold onto themselves, drastically reducing the active surface area and causing a sudden loss of retention [4]. Solution: Switch to an aqueous-compatible (AQ) C18 column (polar endcapped) or a Pentafluorophenyl (PFP) column. The PFP phase offers orthogonal retention mechanisms—including hydrogen bonding, dipole-dipole, and π−π interactions—which are highly effective for retaining aromatic quinolones. Start your gradient at 2-5% organic modifier.

Section 2: Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase chemistry, column selection, and chromatographic performance for 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Aqueous Mobile PhaseOrganic ModifierColumn TypeRetention Time (min)USP Tailing Factor ( As​ )Chromatographic Outcome & Causality
Water (Unbuffered)AcetonitrileStandard C183.22.8Severe tailing, split peaks due to mixed ionization.
0.1% Formic Acid (pH ~2.7)AcetonitrileStandard C184.51.6Moderate tailing; partial ionization suppression.
0.1% TFA (pH ~2.0)AcetonitrileAQ-C186.81.05Excellent symmetry; full protonation, stable retention [3].
10 mM Ammonium Acetate (pH 5.0)MethanolPFP5.41.15Good retention via π−π interactions; ionized state accommodated.
Section 3: Step-by-Step Methodologies

Protocol: Systematic Mobile Phase Optimization & Self-Validating Workflow This protocol is designed as a self-validating system to ensure that any observed peak tailing is correctly diagnosed as either a chemical anomaly (pH/silanol) or a physical anomaly (void volume/plumbing).

  • Step 1: Aqueous Phase Preparation. Prepare 0.1% TFA in LC-MS grade water (pH ~2.0). Filter through a 0.22 µm membrane.

    • Causality: TFA acts as both an acidifier to suppress carboxylate ionization and an ion-pairing agent to mask residual silanols, preventing secondary interactions [2].

  • Step 2: Column Equilibration. Install an AQ-C18 or PFP column (e.g., 150 x 4.6 mm, 3 µm). Flush with 10 column volumes of 95% Aqueous / 5% Organic.

    • Validation Check: Monitor baseline pressure; a fluctuating pressure indicates incomplete equilibration or micro-bubbles in the pump head.

  • Step 3: Scouting Gradient Execution. Run a linear gradient from 5% to 95% Acetonitrile over 15 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm and 325 nm (the latter is highly selective for quinoline-4-carboxylic acid derivatives) [3].

  • Step 4: System Suitability Validation (The Decision Matrix). Inject a mixed standard containing the quinolone analyte and a neutral marker (e.g., uracil for void volume, toluene for retention).

    • If the neutral marker is symmetrical but the quinolone tails: The issue is chemical. The buffer capacity is insufficient, or the column has high silanol activity.

    • If both the neutral marker and quinolone tail: The issue is physical. Check for extra-column dead volume, improper PEEK tubing fittings, or a collapsed column bed [5].

Section 4: Frequently Asked Questions (FAQs)

Q3: Should I use Acetonitrile or Methanol as the organic modifier? For 2-oxo-1,2-dihydroquinoline-4-carboxylate, Methanol often provides better selectivity due to its ability to participate in hydrogen bonding with the lactam core of the quinoline ring. However, Acetonitrile provides lower backpressure and a lower UV cutoff. We recommend starting with Acetonitrile for gradient scouting to establish baseline retention, but if co-eluting synthetic impurities or metabolites are an issue, switch to Methanol to alter the selectivity profile.

Q4: Can I scale this analytical method up for preparative purification? Yes, but with critical modifications. While 0.1% TFA provides excellent peak shape analytically, it is difficult to remove post-purification due to its high boiling point and can form strongly bound salts with basic moieties. For preparative LC scale-up, substitute TFA with 0.1% Formic Acid. You may experience a slight increase in the tailing factor (from ~1.05 to ~1.6), but Formic Acid is volatile and easily removed via lyophilization, which is a mandatory requirement for downstream biological assays and drug development workflows [3].

References
  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent.com. URL: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. URL: [Link]

  • Axion Analytical Labs. "HPLC Peak Tailing." Axionlabs.com. URL: [Link]

Technical Support Center: 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 15733-89-8). As a Senior Application Scientist, I have designed this resource to address the specific physicochemical and biological vulnerabilities of this quinolinemonocarboxylic acid standard.

Rather than simply telling you what to do, this guide explains the causality behind degradation mechanisms—empowering you to maintain absolute scientific integrity in your drug development and analytical workflows.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: My standard shows inconsistent NMR or IR spectra depending on the batch or solvent. Is it degrading?

A: Not necessarily; you are likely observing solvent-induced tautomerization. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid exists in a delicate lactam-lactim tautomeric equilibrium with its counterpart, 2-hydroxyquinoline-4-carboxylic acid. Spectroscopic data confirms that the 2-oxo (lactam) form is the more energetically stable tautomer in solid state and non-polar environments, characterized by a distinct, strong C=O vibrational frequency at approximately 1771 cm⁻¹ and the absence of a broad –OH signal[1]. However, in alkaline aqueous conditions, proton transfer from the hydroxyl oxygen to the nitrogen atom drives the equilibrium toward the lactim form[2].

  • The Fix: Always validate your standard in a consistent, slightly acidic to neutral organic solvent (like anhydrous DMSO) to lock the tautomeric state before quantitative analysis.

Q2: My DMSO stock solutions lose potency and show secondary peaks on HPLC after a few weeks. Why?

A: Hygroscopic moisture absorption is driving oxidative and hydrolytic degradation. Standard laboratory DMSO is highly hygroscopic. Every time you open a stock vial, atmospheric moisture condenses into the solvent. This water introduces dissolved oxygen, which acts as a catalyst for oxidative degradation. While 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is itself a stable degradation byproduct of larger scaffolds (like 2-furylquinolines) via [4+2] cycloaddition with singlet oxygen[1], the pure standard remains vulnerable to strong oxidizing agents and prolonged moisture exposure[3].

Q3: My aqueous working buffers degrade rapidly at room temperature, but my organic stocks are fine. What is the mechanism?

A: Environmental microbial metabolism. Quinoline-4-carboxylic acid derivatives are highly susceptible to enzymatic cleavage by ubiquitous environmental bacteria. If your aqueous buffers are not strictly sterile, strains such as Agrobacterium sp., Microbacterium sp., and Pimelobacter simplex will actively metabolize your standard[4]. These microbes utilize the compound as a carbon source, rapidly converting it into 8-hydroxycoumarin-4-carboxylic acid or 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[4].

DegradationMechanisms cluster_0 Solvent & Environmental Triggers Standard 2-Oxo-1,2-dihydroquinoline- 4-carboxylic acid DMSO DMSO Stock (Hygroscopic) Standard->DMSO Solubilization Aqueous Aqueous Buffer (Non-sterile) Standard->Aqueous Solubilization Oxidation Oxidation / Hydrolysis (O2 & H2O entry) DMSO->Oxidation Freeze-Thaw Cycles Microbial Microbial Metabolism (Enzymatic Cleavage) Aqueous->Microbial Environmental Exposure Prev_DMSO Argon Purge & -20°C Desiccated Storage Oxidation->Prev_DMSO Preventative Action Prev_Aq 0.22 µm Filtration Use Autoclaved Glassware Microbial->Prev_Aq Preventative Action

Fig 1: Environmental triggers of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid degradation.

Part 2: Quantitative Data & Degradation Profiles

To effectively troubleshoot, you must benchmark your standard against established physicochemical metrics and known degradation pathways.

Table 1: Physicochemical Properties & Stability Metrics

PropertyValueCausality / Impact on Stability
Molecular Weight 189.17 g/mol Baseline for LC-MS validation (m/z 188.16[M-H]⁻).
pKa 2.76 ± 0.20 (Predicted)Determines ionization state in aqueous buffers; affects solubility[3].
IR Marker (C=O) ~1771 cm⁻¹Confirms the presence of the highly stable lactam tautomer[1].
Solubility Slightly soluble in DMSORequires mild sonication; avoid prolonged heat to prevent thermal degradation[3].

Table 2: Microbial Degradation Pathways in Aqueous Media

Bacterial ContaminantPrimary Degradation ProductMechanistic Note
Pimelobacter simplex 8-hydroxycoumarin-4-carboxylic acidEnzymatic ring-opening and hydroxylation[4].
Agrobacterium sp. 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidReduction of the quinoline ring structure[4].
Microbacterium sp. 2,3-dihydroxyphenyl-succinic acidAdvanced degradation observed in mutant strains[4].

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your analytical standard, implement the following self-validating workflow. This protocol eliminates the variables of moisture, oxygen, and microbial contamination.

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

Step 1: Solvent Preparation (Moisture Elimination)

  • Action: Use strictly anhydrous DMSO (≤0.005% water content) sourced from a newly opened, septum-sealed bottle.

  • Causality: Standard DMSO absorbs atmospheric water rapidly. Water facilitates hydrolytic degradation and introduces dissolved oxygen, which accelerates oxidative breakdown.

Step 2: Solubilization (Thermal Control)

  • Action: Weigh the solid standard and dissolve it to a 10 mM concentration. If sonication is required, use short 15-second bursts in an ice-water bath.

  • Causality: Continuous sonication generates localized thermal hotspots that can prematurely degrade the quinoline ring.

Step 3: Aliquoting (Freeze-Thaw Prevention)

  • Action: Dispense the solution into 50 µL single-use aliquots using amber glass or opaque, low-bind microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles draw condensation into the tube. Single-use aliquots ensure the standard is only exposed to atmospheric conditions once.

Step 4: Inert Gas Purging (Oxidation Prevention)

  • Action: Gently overlay the headspace of each aliquot tube with Argon or Nitrogen gas before immediately sealing. Store at -20°C in a desiccator.

  • Causality: Displacing atmospheric oxygen prevents the formation of oxidative adducts during long-term storage.

Step 5: The Self-Validation Step (Integrity Check)

  • Action: Before utilizing an archived aliquot for critical high-throughput screening or quantitative assays, run a rapid IR or LC-MS check.

  • Validation Criteria: The sample must exhibit a strong C=O stretch at 1771 cm⁻¹[1]. The absence of this peak, or the sudden appearance of a broad –OH signal, indicates a tautomeric shift or degradation, rendering the aliquot invalid for strict quantitative use.

ProtocolWorkflow Step1 1. Solubilize Anhydrous DMSO Step2 2. Aliquot Single-use volumes Step1->Step2 Step3 3. Purge Argon gas overlay Step2->Step3 Step4 4. Store -20°C in dark Step3->Step4 Step5 5. Validate IR: 1771 cm⁻¹ peak Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of analytical standard stocks.

References

  • Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries Source: NIH (PubMed Central) URL:[Link]

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B Source: NIH (PubMed) URL:[Link]

  • Tetraaquabis(2-oxo-1,2-dihydroquinoline-4-carboxylato-κO4)nickel(II) Source: IUCr Journals URL:[Link]

Sources

Technical Support Center: Crystallization & Purification of 2-Oxo-1,2-dihydroquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-oxo-1,2-dihydroquinoline-4-carboxylate (and its free acid form). This compound is a critical intermediate in the development of pharmaceuticals, including rebamipide and various STAT3 inhibitors[1]. Due to its rigid quinoline core, tautomeric behavior (2-hydroxyquinoline vs. 2-oxo-dihydroquinoline), and polar carboxylic acid moiety, researchers frequently encounter challenges such as oiling out, co-crystallization of starting materials, and polymorphism during purification.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity in your crystallization workflows.

Mechanistic Workflow: Impurity Clearance Strategy

The most effective method for purifying the free acid form of 2-oxo-1,2-dihydroquinoline-4-carboxylate from crude reaction mixtures (e.g., Doebner or isatin-based syntheses) is a pH-swing crystallization . This leverages the ionizable carboxylic acid group to separate the target molecule from neutral or basic impurities[1].

CrystallizationWorkflow A Crude 2-oxo-1,2-dihydroquinoline- 4-carboxylate Mixture B Alkaline Dissolution (pH 9-10) Solubilize as Carboxylate Salt A->B Add NaOH (aq) C Hot Filtration & Carbon Treatment Remove Insoluble Impurities B->C Add Activated Carbon Heat to 60°C D Controlled Acidification (pH 2-3) Induce Supersaturation C->D Add HCl (aq) dropwise E Slow Cooling & Seeding Prevent Oiling Out D->E Control ΔT/dt (0.5°C/min) F Pure Crystalline Product (>99% HPLC Area) E->F Filter & Wash with Cold Solvent

Fig 1: pH-swing crystallization workflow for purifying 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Troubleshooting Guide (Q&A)

Q1: My product "oils out" as a sticky resin instead of forming a crystalline solid during cooling. How do I force nucleation?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its melting point in the specific solvent system, or when the solution is cooled too rapidly[2]. The quinoline core is highly prone to this when residual lipophilic impurities depress the melting point of the mixture.

  • Solution: Do not attempt to scratch the flask of a fully oiled-out mixture, as this often traps impurities inside the resulting amorphous solid. Instead, reheat the mixture until it forms a homogeneous solution. Dilute the solution by adding 10-15% more of the "good" solvent[2]. Begin cooling at a strictly controlled rate (e.g., 0.5°C/min). If available, introduce a seed crystal at the exact point of supersaturation (just before the cloud point) to bypass the energy barrier for solid-liquid nucleation.

Q2: I am detecting unreacted starting materials (e.g., isatin, anilines, or malonic acid) co-crystallizing with my target compound. How can I selectively remove them?

  • Causality: Syntheses involving isatin and malonic acid[3], or Doebner multi-component reactions[1], often leave residual starting materials that have similar solubility profiles to the target compound in standard organic solvents like ethanol.

  • Solution: Abandon direct organic recrystallization and implement a pH-swing protocol. Because 2-oxo-1,2-dihydroquinoline-4-carboxylic acid contains a carboxylic acid group, its solubility is highly pH-dependent[1]. By raising the aqueous pH to >9, you convert the target into a highly soluble sodium carboxylate salt. Neutral impurities (like unreacted anilines or condensation byproducts) will remain insoluble and can be removed via filtration.

Q3: The purity is acceptable, but my recovery yield during ethanol recrystallization is unacceptably low (<40%). How can I optimize this?

  • Causality: The target compound maintains moderate solubility in cold ethanol, leading to significant mass loss in the mother liquor.

  • Solution: Switch to a binary solvent system or use glacial acetic acid. Recrystallization from glacial acetic acid at elevated temperatures (130°C to 150°C) followed by cooling has been shown to yield the anhydrous product with up to 99.9% purity and ~80% recovery[4]. Alternatively, use an ethanol/water binary system, adding water (the anti-solvent) dropwise to the hot ethanol solution until turbidity is reached, then cooling slowly.

Standard Operating Procedure: pH-Swing & Anti-Solvent Crystallization

This protocol is designed to be a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Alkaline Dissolution

  • Suspend 10.0 g of crude 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in 100 mL of deionized water.

  • Slowly add 1M NaOH (aq) under continuous stirring until the pH reaches 9.0–10.0.

  • Causality & Validation: The carboxylic acid is deprotonated, forming a water-soluble salt. Self-Validation Check: The solution should become largely transparent. Any remaining opaque, undissolved particulates are strictly non-acidic impurities.

Step 2: Carbon Treatment & Hot Filtration

  • Add 0.5 g (5% w/w) of activated carbon to the alkaline solution.

  • Heat the mixture to 60°C and stir for 30 minutes.

  • Filter the hot mixture through a pad of Celite to remove the carbon and insoluble impurities.

  • Causality: Activated carbon adsorbs high-molecular-weight colored byproducts. The Celite pad prevents fine carbon particulates from contaminating the final crystal lattice.

Step 3: Controlled Acidification

  • Transfer the clarified filtrate to a clean reactor and maintain the temperature at 50°C.

  • Add 1M HCl (aq) dropwise at a rate of 2 mL/min under vigorous stirring until the pH reaches 2.0–3.0.

  • Causality & Validation: The slow addition of acid at an elevated temperature prevents rapid "crash-out" (which traps impurities). Self-Validation Check: Test the mother liquor with pH paper; a pH > 4 indicates incomplete protonation, which will artificially lower your recovery yield[4].

Step 4: Isolation and Washing

  • Cool the resulting suspension slowly (0.5°C/min) to 5°C.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold water, followed by 10 mL of cold ethanol.

  • Dry under a vacuum at 60°C for 12 hours.

Quantitative Data: Solvent System Optimization

The following table summarizes the expected outcomes when crystallizing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid from various solvent systems.

Solvent SystemVolume RatioRecovery Yield (%)Purity (HPLC Area %)Mechanistic Observations & Impurity Profile
Glacial Acetic Acid N/A~80%99.9%Excellent purity; requires high temperatures (130–150°C) to yield the anhydrous form[4].
Water (pH Swing) N/A~85%98.5%Highly effective at removing neutral impurities. Typically yields the monohydrate crystal form[3].
Ethanol / Water 1:1~65%95.0%Moderate yield; highly prone to oiling out if the cooling gradient is not strictly controlled[2].
DMF / Water 1:3~90%97.2%Excellent recovery, but residual DMF can be difficult to remove from the crystal lattice under standard vacuum drying.

Frequently Asked Questions (FAQs)

Q: What is the crystal structure of the product when recrystallized from aqueous systems? A: When recrystallized from water or aqueous acetic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically crystallizes as a monohydrate. The crystal lattice is stabilized by O—H⋯O hydrogen bonds involving the carboxyl groups, the keto groups, and the lattice water molecules, which form stepped sheets approximately parallel to the {010} plane[3].

Q: Can I use this pH-swing protocol for esterified derivatives (e.g., hexyl or methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate)? A: No. Esterified derivatives lack the ionizable carboxylic acid proton, meaning they cannot be solubilized in aqueous base via salt formation. For esters, you must rely on standard organic solvent/anti-solvent recrystallization. For example, hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is typically purified via silica-gel chromatography followed by slow evaporation from an ethanolic solution[5].

References

  • Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Source: National Institutes of Health (PMC) URL:[Link][5]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate Source: IUCrData URL:[Link][3]

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids Source: Google Patents URL:[4]

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. We frequently observe that profound experimental variances in drug development and screening assays stem from the subtle mishandling of a compound's physical state.

This guide provides authoritative, field-proven methodologies for managing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate (CAS: 1134685-05-4). By understanding the physical chemistry and crystallographic properties of this quinoline derivative, you can prevent degradation, ensure accurate molarity in your stock solutions, and maintain absolute scientific integrity in your workflows.

Section 1: The Chemistry of Storage (Causality & Mechanisms)

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate is a crystalline solid. Crystallographic data reveals that its stability relies heavily on lattice water molecules that form stepped sheets, which are tied together by pairwise N—H⋯O and O—H⋯O hydrogen bonds .

Because water is a structural component of the crystal lattice, standard "best practices" for chemical storage (such as aggressive desiccation) will actually harm this compound. Lowering the environmental vapor pressure below the equilibrium vapor pressure of the hydrate drives efflorescence —the spontaneous loss of water of hydration. This alters the molecular weight of the bulk powder, systematically skewing all downstream quantitative assays. Furthermore, the electron-rich 1,2-dihydroquinoline core is susceptible to photo-oxidation , necessitating strict protection from light.

Section 2: Quick Reference Data

Table 1: Optimal Storage Parameters & Stability Matrix

ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Causality / Rationale
Temperature 2°C to 8°C-20°CSlows kinetic degradation and prevents microbial growth in non-sterile powders.
Humidity Ambient (Sealed)Ambient (Sealed)Do not desiccate. Desiccants lower vapor pressure below the hydrate's equilibrium, causing efflorescence.
Light Exposure Dark / Amber VialDark / Amber VialPrevents photo-oxidation of the quinoline core.
Atmosphere AirArgon / NitrogenInert gas flushing prevents oxidative degradation during prolonged storage.
Section 3: Diagnostic Troubleshooting & FAQs

Q1: My compound changed from a light yellow powder to a darker, clumpy solid. What happened? Causality: This is a classic sign of moisture condensation coupled with photo-oxidation. If a vial is opened immediately after removal from -20°C storage, ambient water vapor condenses on the cold powder. The localized moisture facilitates the partial dissolution and aggregation of the powder, while exposure to ambient light drives the oxidation of the quinoline core. Resolution: Discard the compromised aliquot. Always equilibrate sealed vials to room temperature for at least 30 minutes before opening.

Q2: My quantitative assays (IC50/EC50) are suddenly shifting. Could storage conditions affect the compound's molecular weight? Causality: Yes. The monohydrate form ( C10​H7​NO3​⋅H2​O ) has a molecular weight of 207.18 g/mol . If stored in a high-vacuum desiccator or over aggressive desiccants (like Drierite), the compound loses its lattice water molecule . The resulting anhydrous form has a MW of 189.17 g/mol . Resolution: If you weighed the anhydrous powder assuming it was the hydrate, your actual molar concentration is ~8.7% higher than calculated. Store the powder in a sealed container at ambient humidity, and verify the hydration state using Protocol 1 if desiccation is suspected.

Q3: The compound is crashing out of my aqueous assay buffer. How do I fix this? Causality: The crystal structure of this compound is heavily stabilized by intermolecular hydrogen bonds . At a neutral pH, the thermodynamic penalty to break this lattice in water is high, resulting in poor aqueous solubility. Resolution: Prepare your primary stock in anhydrous DMSO (see Protocol 2 ). For aqueous assays, ensure the final buffer is slightly basic (e.g., pH 7.4 - 8.0) to fully deprotonate the carboxylic acid moiety ( pKa​≈3.5 ), forming the highly soluble carboxylate anion .

Section 4: Validated Experimental Protocols
Protocol 1: Verification of Hydration State via Thermogravimetric Analysis (TGA)

This self-validating protocol allows you to confirm whether your powder is the monohydrate or the anhydrous form by calculating specific mass loss.

  • Preparation: Tare a clean alumina TGA pan.

  • Loading: Load exactly 5.0 to 10.0 mg of the suspected hydrate powder into the pan.

  • Execution: Heat the sample from 25°C to 150°C at a rate of 10°C/min under a steady nitrogen purge (50 mL/min).

  • Validation (Causality Check): Analyze the thermogram. A distinct weight loss step between 80°C and 120°C corresponding to ~8.7% of the initial mass confirms the presence of the monohydrate ( 18.015 g/mol/207.18 g/mol≈8.69% ). If no mass loss occurs before the decomposition temperature, the compound has effloresced into the anhydrous form.

Protocol 2: Preparation of a 10 mM Stock Solution

This workflow ensures complete dissolution without compromising the structural integrity of the compound.

  • Equilibration: Remove the sealed vial from -20°C storage and place it on the benchtop for exactly 30 minutes to reach room temperature. Do not open the vial during this time to prevent condensation.

  • Weighing: Weigh exactly 2.07 mg of the monohydrate powder (MW = 207.18 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO effectively disrupts the lattice hydrogen bonding.

  • Dissolution: Vortex for 30 seconds. If the solution is not completely clear, sonicate in a water bath at 25°C for 5 minutes.

  • Validation: Visually inspect against a white background. The solution must be completely transparent with no particulate matter.

  • Aliquoting: Divide into 50 µL aliquots in amber vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Section 5: Process Visualization

TroubleshootingWorkflow Start 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Monohydrate, MW: 207.18) Check Visual & Mass Inspection Start->Check Issue1 Loss of Mass / Inconsistent Assays Check->Issue1 Symptom 1 Issue2 Color Darkening / Clumping Check->Issue2 Symptom 2 Issue3 Poor Aqueous Solubility Check->Issue3 Symptom 3 Root1 Dehydration (Efflorescence) Due to Desiccator Storage Issue1->Root1 Root2 Photo-oxidation or Moisture Condensation Issue2->Root2 Root3 Low pH / Hydrophobic Core Issue3->Root3 Fix1 Store Sealed at Ambient Humidity Verify via TGA Root1->Fix1 Fix2 Use Amber Vials Equilibrate to RT Before Opening Root2->Fix2 Fix3 Dissolve in Anhydrous DMSO or 0.1M NaOH Buffer Root3->Fix3

Fig 1: Storage and handling troubleshooting workflow for the quinoline monohydrate.

References
  • Title: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate Source: IUCrData, International Union of Crystallography (2016) URL: [Link]

  • Title: PubChem Compound Summary for CID 85076, 2-Hydroxyquinoline-4-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

reducing background interference in 2-oxo-1,2-dihydroquinoline-4-carboxylate UV assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development professionals and researchers struggle with high background noise when quantifying 2-oxo-1,2-dihydroquinoline-4-carboxylate (DOCA) and related kynurenic acid derivatives in biological matrices.

The key to robust UV assay design is not merely following a protocol, but understanding the photophysics of your target molecule and the physical chemistry of your matrix. Below, I have structured our most critical troubleshooting guides, causality-driven FAQs, and a self-validating sample preparation protocol to ensure your analytical data is unassailable.

Part 1: Photophysical Profiling & Interference Overlap

To eliminate background interference, we must first understand how our molecule interacts with light. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core exhibits three distinct UV absorption bands due to different electronic transitions . Selecting the wrong wavelength is the primary cause of matrix interference.

Table 1: Photophysical Properties & Interference Overlap for 2-oxo-1,2-dihydroquinoline-4-carboxylate

Transition BandExtinction Coefficient (ε)Primary Matrix InterferentsRecommended Action
229 nm (σ–π)~29,200 M⁻¹ cm⁻¹Buffer salts, DMSO cutoff, LipidsAvoid entirely for crude biological matrices.
282 nm (π–π)~7,050 M⁻¹ cm⁻¹Proteins (Trp/Tyr), Nucleic AcidsUse only for highly purified HPLC fractions.
330 nm (n–π)*~6,765 M⁻¹ cm⁻¹Minimal (Trace flavins/NADH)Primary wavelength for high-throughput plate assays.

Part 2: Troubleshooting Guides & FAQs

Q1: My assay shows erratic baseline drift and high background in crude cell lysates. Why is this happening, and how do I bypass it without losing compound yield? Causality: Crude lysates are packed with proteins and nucleic acids. Aromatic amino acids (Tryptophan, Tyrosine) absorb heavily at 280 nm, while nucleic acids peak at 260 nm . If you are measuring your quinoline derivative at its 282 nm peak, you are directly overlapping with this massive biological background. Solution: Shift your detection wavelength to the 330 nm n-π transition band*. At 330 nm, protein and nucleic acid absorbance drops to near zero. While you sacrifice a small amount of absolute sensitivity (lower extinction coefficient), the signal-to-noise ratio drastically improves because the background noise is virtually eliminated.

Q2: Even after shifting to 330 nm, I am seeing elevated, inconsistent background in my high-throughput screening (HTS) plates. Is this chemical interference? Causality: This is rarely chemical absorbance; it is almost always optical scattering. Quinolone derivatives are prone to aggregation in aqueous buffers if the DMSO concentration drops below critical solubility thresholds. Colloidal aggregates cause Mie and Rayleigh scattering, which the spectrophotometer misinterprets as absorbance. Solution: Implement a dual-wavelength subtraction method. Read the plate at 330 nm (target peak) and 450 nm (a region where the compound has zero absorbance). Subtracting the 450 nm value from the 330 nm value mathematically corrects for well-to-well light scattering.

Troubleshooting_Workflow A High Background in UV Assay B Is Detection Wavelength < 300 nm? A->B C Shift to 330 nm (n-π* transition) B->C Yes D Check for Scattering (Read at 450 nm) B->D No C->D E High A450 (Aggregation) D->E Yes F Low A450 (Matrix Absorbance) D->F No G Optimize Buffer / Filter Sample E->G H Perform Self-Validating Extraction F->H

Caption: Workflow for diagnosing and resolving UV background interference.

Part 3: Self-Validating Experimental Protocol

To completely eliminate matrix effects prior to UV reading, sample clean-up is mandatory. However, a protocol is only as good as its internal controls. The following methodology utilizes acidic protein precipitation coupled with a Spike-Recovery Validation step to ensure the system self-validates against hidden matrix suppression .

Protocol: Acidic Precipitation & Dual-Wavelength Detection

Step 1: Sample Aliquoting & Spiking (The Self-Validation Step)

  • Divide your biological sample into two equal aliquots: a "Test" aliquot and a "Spike Control" aliquot.

  • To the "Spike Control", add a known concentration (e.g., 10 µM) of pure 2-oxo-1,2-dihydroquinoline-4-carboxylate.

  • Causality: This creates an internal baseline. If the matrix is causing signal suppression or enhancement, the spike recovery will deviate from 100%, instantly alerting you to interference and preventing the reporting of false data.

Step 2: Matrix Quenching

  • Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA) to both aliquots. Vortex for 30 seconds.

  • Causality: ACN lowers the dielectric constant of the solution, stripping the hydration shell from proteins and causing them to precipitate. TFA (a strong ion-pairing acid) lowers the pH below the pKa of the quinoline-4-carboxylate group (typically pKa ~2-3), ensuring the molecule is fully protonated and neutral. This prevents the target compound from co-precipitating via ionic interactions with positively charged protein residues.

Step 3: Centrifugation

  • Centrifuge the samples at 15,000 × g for 10 minutes at 4°C.

  • Carefully transfer the clarified supernatant to a UV-transparent quartz microplate.

Step 4: Dual-Wavelength Detection

  • Read absorbance at λ1​=330 nm (Target Peak) and λ2​=450 nm (Scatter Baseline).

  • Calculate true absorbance: Atrue​=A330​−A450​ .

  • Causality: Any residual colloidal particles will scatter light, artificially inflating the UV reading. Subtracting the 450 nm baseline mathematically removes this scattering artifact.

Step 5: System Validation Check

  • Calculate Spike Recovery: Aexpected​(Atrue,Spike​−Atrue,Test​)​×100

  • Pass Criteria: A recovery of 90% - 110% validates that background interference has been successfully mitigated.

Protocol_Logic S1 Crude Sample + Analyte S3 Add 0.1% TFA in ACN (Precipitation) S1->S3 S2 Spike Control (Self-Validation) S2->S3 S4 Centrifuge (15,000 x g) S3->S4 S5 Dual-Wavelength UV (330 nm - 450 nm) S4->S5

Caption: Self-validating sample preparation protocol using acidic precipitation.

References

  • Title: Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision Source: MDPI Chemosensors URL: [Link]

  • Title: Concurrent quantification of tryptophan and its major metabolites Source: Journal of Chromatography B (via PubMed) URL: [Link]

  • Source: Journal of Anatolian Environmental and Animal Sciences (via Google Scholar)

handling and safety precautions for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid powder

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known as 2-hydroxyquinoline-4-carboxylic acid).

As a crucial heterocyclic building block, this compound is heavily utilized in the synthesis of P-glycoprotein (ABCB1) inhibitors to combat multidrug-resistant (MDR) cancers[1], as well as in the development of novel antibacterial and antitubercular agents. Below, you will find validated physicochemical data, self-validating experimental workflows, and troubleshooting FAQs to ensure high-fidelity results in your assays.

Quantitative Data & Safety Profile

Before initiating any workflow, verify that your laboratory environment meets the safety and handling requirements for this compound.

ParameterValue / Specification
Chemical Name 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS Number 15733-89-8 (Synonym CAS: 84906-81-0)[2]
Molecular Weight 189.17 g/mol [3]
Appearance White to light orange/yellow crystalline powder[4]
Melting Point >300 °C (Decomposes)[2]
Solubility Profile Soluble in DMSO and DMF; Slightly soluble in Methanol; Insoluble in Water[4]
GHS Hazard Classifications Acute Tox. 4 (Oral) - H302; Skin Irrit. 2 - H315; Eye Irrit. 2 - H319; STOT SE 3 - H335[3],[2]
Required PPE N95 particulate respirator, chemical safety goggles, nitrile gloves, lab coat[2]
Storage Conditions Store in a tightly closed container in a cool, dry, well-ventilated area (Storage Class 11: Combustible Solids)[2]

Experimental Workflows & Methodologies

To guarantee reproducibility, the following protocols have been designed as self-validating systems . Do not proceed to subsequent experimental phases without passing the built-in validation checks.

Protocol A: Synthesis of 2-Chloroquinoline-4-carboxylic Acid via POCl3 Activation

Causality: To utilize this compound in cross-coupling or amidation reactions for drug discovery, the relatively unreactive 2-oxo (lactam) group must be converted into a highly reactive chloride leaving group. Phosphorus oxychloride (POCl3) achieves this, while N,N-Dimethylformamide (DMF) acts as a crucial catalyst by forming a highly electrophilic Vilsmeier-Haack intermediate, drastically lowering the activation energy for the nucleophilic attack[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 500 mg (2.6 mmol) of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in 5 mL of anhydrous DMF[5].

  • Vilsmeier-Haack Activation: Chill the suspension to 0 °C using an ice bath. Dropwise, add 2.5 mL (26.4 mmol, ~10 eq) of freshly distilled POCl3[5]. Note: The ice bath is mandatory to control the highly exothermic formation of the catalytic complex and prevent substrate charring.

  • Reflux: Remove the ice bath and heat the reaction mixture to 100 °C for exactly 4 hours[5].

  • Quenching & Workup: Carefully pour the cooled mixture over crushed ice. Causality: The water hydrolyzes unreacted POCl3 into water-soluble phosphoric and hydrochloric acids, while the highly hydrophobic chlorinated product crashes out of solution.

  • Self-Validation Check: Filter the precipitate and analyze an aliquot via LC-MS. The reaction is validated only if you observe a mass shift from m/z 190.17 [M+H]+ to m/z 207.62 [M+H]+ (accompanied by the characteristic 3:1 isotopic ratio at 209.62 for 35Cl/37Cl )[5].

Chlorination_Workflow Step1 2-Oxo-1,2-dihydroquinoline- 4-carboxylic Acid Step2 POCl3 + DMF (0 °C) Vilsmeier-Haack Activation Step1->Step2 Suspend Step3 Reflux at 100 °C (4 Hours) Step2->Step3 Heat Step4 Ice Quench & Precipitation Step3->Step4 Cool & Quench Step5 2-Chloroquinoline- 4-carboxylic Acid Step4->Step5 Filter & LC-MS

Fig 1: Step-by-step workflow for the POCl3-mediated chlorination of the quinoline lactam ring.

Protocol B: Preparation of In Vitro Assay Stocks for ABCB1 Inhibition

Causality: Quinoline derivatives are notorious for forming micro-aggregates in aqueous cell culture media, leading to false-negative cytotoxicity data. Proper solvent cascading is required to maintain the compound in its monomeric, biologically active state[1].

Step-by-Step Methodology:

  • Master Stock: Dissolve the dry powder in 100% molecular-biology grade DMSO to yield a 10 mM master stock. Causality: DMSO is strictly required to disrupt the stable stepped-sheet crystal lattice, which is held together by intense pairwise N-H...O and O-H...O hydrogen bonds[6].

  • Sonication: Sonicate the sealed vial in a 37 °C water bath for 10–15 minutes until the solution is optically clear.

  • Serial Dilution: Dilute the stock directly into your assay buffer (e.g., DMEM) immediately prior to treating multidrug-resistant T-lymphoma cells[1]. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced background toxicity.

  • Self-Validation Check: Measure the optical density (OD) of the final dosed media at 600 nm. An OD600 identical to the vehicle-control blank confirms the absence of light-scattering micro-precipitates, validating that the drug is fully in solution.

ABCB1_Inhibition Drug Chemotherapy Drug (Substrate) Pump ABCB1 (P-glycoprotein) Efflux Pump Drug->Pump Binds to transport site Blockade Efflux Blockade Pump->Blockade Function inhibited Inhibitor Quinoline Derivative (2-Oxo-1,2-dihydroquinoline) Inhibitor->Pump Competitive binding (H-bonds & Hydrophobic) Accumulation Intracellular Drug Accumulation Blockade->Accumulation Prevents clearance Apoptosis Cancer Cell Apoptosis Accumulation->Apoptosis Cytotoxic threshold reached

Fig 2: Mechanism of ABCB1 efflux pump inhibition by quinoline derivatives in MDR cancer cells.

Troubleshooting & FAQs

Q: My compound is not dissolving in methanol, even after rigorous vortexing. How can I force it into solution for HPLC analysis? A: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits highly limited solubility in protic solvents like methanol due to its rigid crystalline structure[6]. Actionable Fix: Switch your primary diluent to a strongly polar aprotic solvent like DMSO or DMF[4]. If methanol is strictly required for your mobile phase compatibility, sonicate the suspension for 20 minutes and add 0.1% formic acid. The acid disrupts the ionic interactions of the carboxylic acid moiety, marginally improving protic solubility.

Q: During the POCl3 chlorination (Protocol A), my yield is extremely low, and the product resembles a black tar. What went wrong? A: Black tar indicates thermal decomposition or a runaway Vilsmeier-Haack activation. Actionable Fix: Ensure the POCl3 is added strictly at 0 °C[5]. Adding it at room temperature causes a rapid exothermic spike that chars the starting material. Additionally, verify that your DMF is strictly anhydrous; trace water will react violently with POCl3, destroying the reagent before it can chlorinate the quinoline ring.

Q: What are the primary safety concerns when weighing the dry powder on the benchtop? A: The compound is a Category 2 skin/eye irritant and a Category 3 respiratory irritant[3]. Furthermore, the powder is prone to electrostatic cling, making it easy to accidentally inhale aerosolized particles. Actionable Fix: Never weigh this compound on an open bench. Always handle the dry powder inside a certified Class II chemical fume hood. Use an anti-static gun (zerostat) on your spatulas and weigh boats to prevent the powder from scattering[2].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Hydroxyquinoline-4-carboxylic acid." Fisher Scientific.
  • Guidechem. "2-oxo-1H-quinoline-4-carboxylic acid 15733-89-8 wiki." Guidechem.
  • Sigma-Aldrich. "2-Hydroxyquinoline-4-carboxylic acid 97 84906-81-0." Sigma-Aldrich.
  • Lahyaoui, M., et al. "QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance." Heliyon, 2023.
  • ThaiScience. "Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives." ThaiScience, 2021.
  • Baba, Y. F., et al. "2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate." IUCrData / ResearchGate, 2016.

Sources

Validation & Comparative

comparing tautomeric stability of 2-oxo-1,2-dihydroquinoline-4-carboxylate and 2-hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the kynurenine pathway for neurological and metabolic disorders, understanding the structural dynamics of its primary metabolites is critical. Kynurenic acid (KYNA) exists in a dynamic tautomeric equilibrium between its lactam form (2-oxo-1,2-dihydroquinoline-4-carboxylate ) and its lactim form (2-hydroxyquinoline-4-carboxylic acid ).

This guide provides an in-depth, objective comparison of the thermodynamic stability, environmental dependencies, and analytical signatures of these two tautomers. It is designed to equip researchers with the mechanistic insights and self-validating protocols necessary to accurately characterize these species in both solution and solid-state drug formulations.

Mechanistic Causality of Tautomeric Stability

The equilibrium between the lactam and lactim forms is not static; it is a highly solvent- and phase-dependent proton transfer process. The causality behind the stability of each form lies in the competition between aromaticity and electrostatic solvation .

  • The Lactam Form (2-Oxo): Despite disrupting the full aromaticity of the quinoline ring, the lactam form is thermodynamically favored in aqueous and polar environments. This stability arises from the highly polarized amide-like resonance structure, which provides superior hydrogen-bond accepting (at the C=O) and donating (at the N-H) capabilities. In aqueous solutions at neutral pH, the keto (lactam) form overwhelmingly predominates[1].

  • The Lactim Form (2-Hydroxy): This form restores the full aromaticity of the bicyclic quinoline system. However, it possesses a lower overall dipole moment. Consequently, the lactim form becomes competitive or dominant only in non-polar solvents, in the gas phase, or when trapped in specific solid-state crystal lattices where packing forces override solvent dielectric stabilization[2].

G Lactam 2-Oxo-1,2-dihydroquinoline- 4-carboxylate (Lactam / Keto Form) Solvent Proton Transfer Transition State Lactam->Solvent Protonation at O2 Solvent->Lactam Deprotonation at O2 Lactim 2-Hydroxyquinoline- 4-carboxylic acid (Lactim / Enol Form) Solvent->Lactim Deprotonation at N1 Lactim->Solvent Protonation at N1

Solvent-mediated lactam-lactim tautomerization pathway of Kynurenic Acid.

Quantitative Data & Structural Signatures

To effectively monitor and compare these tautomers, researchers must rely on orthogonal analytical techniques. The following tables summarize the physicochemical properties and the distinct spectroscopic signatures used to differentiate the two forms.

Table 1: Physicochemical and Structural Comparison
Feature2-Oxo-1,2-dihydroquinoline-4-carboxylate (Lactam)2-Hydroxyquinoline-4-carboxylic acid (Lactim)
Structural Motif Keto / Amide resonanceEnol / Fully aromatic quinoline
Predominant Phase Aqueous solutions (neutral pH), Polar solventsGas phase, Non-polar solvents, Specific crystal solvates
Dipole Moment Higher (Polarized C=O and N-H bonds)Lower (Intramolecular H-bonding potential)
H-Bonding Profile Strong H-bond donor (N-H) and acceptor (C=O)Strong H-bond donor (O-H) and acceptor (N)
Thermodynamic Stability Most stable in protic environments (ΔG < 0)Metastable in protic environments; stabilized by low dielectric media
Table 2: Spectroscopic Signatures for Tautomer Identification
Analytical TechniqueLactam (2-Oxo) SignatureLactim (2-Hydroxy) Signature
UV-Vis Absorption ~330 nm (Red-shifted due to extended conjugation)~300 nm (Blue-shifted, typical of aromatic quinolines)
FTIR / 2D IR Strong C=O stretching (~1650 cm⁻¹)Absence of amide C=O; O-H stretching (~3400 cm⁻¹)
¹H NMR (DMSO-d₆) N-H proton highly deshielded (~11.5 - 12.0 ppm)O-H proton (often exchanges fast, ~10.5 ppm if visible)
¹³C NMR Amide carbonyl carbon (~162 ppm)Aromatic C-OH carbon (~155 ppm)

Experimental Methodologies for Tautomeric Profiling

To ensure scientific integrity, the determination of tautomeric ratios must be conducted using self-validating experimental workflows. Below are two field-proven protocols for liquid-phase and solid-state characterization.

Workflow Prep Sample Prep (Solvent Titration) UV UV-Vis & 2D IR Spectroscopy Prep->UV Liquid NMR Variable Temp 1H/13C NMR Prep->NMR Liquid XRD X-Ray Crystallography Prep->XRD Solid DFT DFT Computational Validation UV->DFT NMR->DFT XRD->DFT

Multi-modal experimental workflow for tautomeric stability validation.

Protocol A: Solvent-Titration UV-Vis & 2D IR Spectroscopy (Liquid Phase)

Causality: UV-Vis is highly sensitive to changes in the π-electron system, while 2D IR resolves overlapping vibrational modes of the lactam carbonyl and the carboxylic acid, providing unambiguous structural assignment[3]. By titrating a non-polar solvent (favoring lactim) with a polar protic solvent (favoring lactam), the equilibrium constant ( Keq​ ) can be precisely calculated.

  • Preparation: Prepare a 50 µM stock solution of the compound in anhydrous chloroform (CHCl₃).

  • Titration: Transfer 2 mL of the stock to a quartz cuvette. Gradually spike the solution with micro-aliquots (5-10 µL) of methanol (MeOH) or water.

  • Acquisition: Record the UV-Vis spectrum (250–400 nm) after each addition. Monitor the transition from the ~300 nm peak (lactim) to the ~330 nm peak (lactam), analogous to behaviors observed in 2-pyridone systems[4].

  • 2D IR Validation: For high-concentration samples, utilize 2D IR spectroscopy to monitor the cross-peaks between the N-H bend and C=O stretch to quantify the exact lactam population as a function of temperature[3].

  • Self-Validation Check: Plot the spectra overlay. The presence of sharp, distinct isosbestic points confirms that the system is in a strict two-state equilibrium without degradation or side reactions.

Protocol B: Polymorph Screening via X-Ray Crystallography (Solid State)

Causality: Tautomeric preference in the solid state is dictated by crystal packing forces and intermolecular hydrogen bonding networks. Growing crystals in different solvents isolates distinct tautomers or zwitterionic forms[2].

  • Crystallization: Prepare saturated solutions of the compound in two contrasting solvent systems: (a) Water/Ethanol (1:1) and (b) pure DMSO.

  • Evaporation: Allow the solutions to undergo slow evaporation at controlled room temperature (20°C) over 7-14 days.

  • Diffraction: Harvest the resulting single crystals and analyze them using Single-Crystal X-Ray Diffraction (SC-XRD) at 100 K to minimize thermal motion.

  • Proton Assignment: Carefully analyze the electron density difference maps to locate the labile proton. A proton localized on N1 confirms the lactam/zwitterion, while a proton on O2 confirms the lactim.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) coupled with Variable-Temperature Powder X-Ray Diffraction (VT-PXRD) on the bulk powder. If the PXRD pattern matches the simulated SC-XRD pattern and the DSC shows a single sharp melting endotherm, the isolated crystal represents a pure polymorphic phase rather than a kinetic mixture.

Sources

comparative enzyme binding affinity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Enzyme Binding Affinity of 2-Oxo-1,2-dihydroquinoline-4-carboxylate Derivatives: A Technical Guide for Hit-to-Lead Optimization

Introduction The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold is a privileged structure in medicinal chemistry, characterized by its rigid planar geometry and highly versatile functionalization sites[1]. This structural plasticity allows it to act as a highly selective ligand for diverse enzymatic targets, ranging from bacterial DNA gyrase to human efflux pumps[2][3]. For drug development professionals, understanding the comparative binding affinities and thermodynamic profiles of these derivatives is critical for rational drug design. This guide provides an objective, data-driven comparison of these derivatives across primary target enzymes, supported by validated experimental protocols.

Comparative Binding Profiles Across Target Enzymes

The binding affinity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives is heavily dictated by the substitution patterns at the C-6 and C-8 positions, as well as modifications to the carboxylate moiety[2][4].

1. P-glycoprotein (ABCB1) Inhibition (Cancer Multidrug Resistance) Overexpression of the ABCB1 efflux pump is a primary driver of multidrug resistance (MDR) in oncology[5]. Recent quantitative structure-activity relationship (QSAR) and docking studies on the outward-facing conformation of ABCB1 (PDB: 6C0V) demonstrate that 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives achieve high binding affinities through a combination of hydrophobic interactions and hydrogen bonding[5]. Specific derivatives, such as compound 17, exhibited robust binding energies of -9.22 kcal/mol[5]. In vitro assays on MDR mouse T-lymphoma cells revealed that derivatives like 2b and 3b exert potent cytotoxic and ABCB1-modulating activity, with IC50 values of 9.09 µM and 19.09 µM, respectively[3].

2. DNA Gyrase (GyrB) Inhibition (Antibacterial) Targeting the ATP-binding site of the GyrB subunit in Escherichia coli DNA gyrase is a validated antibacterial strategy. Optimization of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline core has yielded exceptionally potent inhibitors[2]. For instance, compound 13e demonstrated an IC50 of 0.0017 µM[6]. Thermodynamic evaluation via Isothermal Titration Calorimetry (ITC) revealed a massive exothermic signal ( Δ H = -13.7 kcal/mol) and a dissociation constant (Kd) of 1.9 nM, indicating an enthalpy-driven binding event superior to standard antibiotics like novobiocin[6].

3. Acetylcholinesterase (AChE) & Integrase Inhibition Beyond efflux pumps and bacterial kinases, the scaffold has been successfully hybridized to target human AChE and HIV-1 Integrase. Bivalent ligands linking the 2-oxo-1,2-dihydroquinoline-4-carboxylate core to tacrine units effectively span the AChE gorge, binding both the catalytic and peripheral anionic sites to inhibit amyloid- β aggregation by up to 76%[7]. Similarly, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives exhibit affinity for the HIV-1 integrase active site (-7.9 kcal/mol), interacting directly with the catalytic Mg2+ ions[1].

Quantitative Data Summary

Derivative Scaffold / ModificationPrimary Target EnzymeFunctional Efficacy (IC50)Key Thermodynamic / Docking Metric
8-(Methylamino)-2-oxo-1,2-dihydroquinoline (13e) DNA Gyrase (GyrB)0.0017 µM Δ H = -13.7 kcal/mol, Kd = 1.9 nM
2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Cmpd 17) P-glycoprotein (ABCB1)9.09 µM (Cmpd 2b)Docking Score = -9.22 kcal/mol
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide HIV-1 Integrase16 µM (Strand transfer)Docking Score = -7.9 kcal/mol
Bis-tacrine 2-oxo-1,2-dihydroquinoline dimer AcetylcholinesteraseHigh affinity (Dual site)Inhibits A β aggregation >70%

(Table 1: Comparative binding metrics of optimized quinoline derivatives across distinct enzymatic targets.)

Mechanistic Pathway Visualization

G Scaffold 2-oxo-1,2-dihydroquinoline -4-carboxylate Target1 P-glycoprotein (ABCB1) Scaffold->Target1 Hydrophobic & H-bond Target2 DNA Gyrase (GyrB) Scaffold->Target2 ATP-binding site Target3 Acetylcholinesterase Scaffold->Target3 Dual-site binding Action1 Inhibits Drug Efflux (Overcomes MDR) Target1->Action1 Action2 Inhibits DNA Supercoiling (Antibacterial) Target2->Action2 Action3 Blocks ACh Breakdown (Alzheimer's Disease) Target3->Action3

Caption: Divergent mechanisms of 2-oxo-1,2-dihydroquinoline-4-carboxylate enzyme binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinities must be validated orthogonally. The following protocols represent the gold standard for evaluating these derivatives, moving from thermodynamic profiling to functional cellular assays.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC) Causality & Logic: While IC50 provides a functional snapshot, it is highly dependent on assay conditions. ITC is prioritized for hit-to-lead optimization because it directly measures the thermodynamic drivers of binding (enthalpy Δ H and entropy Δ S) without requiring fluorescent labels[6]. This allows researchers to definitively determine if a derivative's affinity is driven by specific hydrogen bonding (favorable Δ H) or hydrophobic desolvation (favorable Δ S), creating a self-validating loop for structure-based drug design.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified target enzyme (e.g., GyrB domain) against a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% DMSO to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the 2-oxo-1,2-dihydroquinoline derivative in the exact final dialysis buffer to a concentration 10-20 times higher than the enzyme concentration (e.g., 200 µM ligand vs. 10 µM enzyme).

  • Instrument Setup: Degas both samples. Load the enzyme into the sample cell (typically ~200-300 µL) and the ligand into the injection syringe of a high-sensitivity microcalorimeter.

  • Titration: Perform a series of 15-20 injections (e.g., 2 µL each) of the ligand into the enzyme cell at a constant temperature (e.g., 25°C), with 120-second intervals between injections to allow the heat signal to return to baseline.

  • Data Analysis: Subtract the heat of dilution (obtained by titrating ligand into buffer alone). Fit the integrated heat data to a one-set-of-sites binding model to extract Kd, Δ H, and reaction stoichiometry (n).

Protocol 2: Functional Validation via Rhodamine 123 Accumulation Assay Causality & Logic: For targets like ABCB1, thermodynamic binding must translate to functional transport inhibition. Flow cytometric analysis of Rhodamine 123 (Rho123) accumulation provides a self-validating phenotypic readout[3]. Because Rho123 is a known fluorescent substrate of ABCB1, an increase in intracellular fluorescence directly correlates with the successful inhibition of the efflux pump by the test compound, validating the in silico docking predictions.

Step-by-Step Methodology:

  • Cell Culture: Culture parental and MDR (ABCB1-overexpressing) cell lines (e.g., mouse T-lymphoma cells) in RPMI 1640 medium supplemented with 10% FBS[3].

  • Compound Incubation: Seed cells at 2×105 cells/mL. Add the quinoline derivative at varying concentrations (e.g., 1, 10, 50 µM) and incubate for 10 minutes at room temperature.

  • Substrate Addition: Add Rho123 (final concentration 5.2 µM) to the cell suspension. Incubate for 20 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Halt the reaction by centrifuging the cells at 2000 rpm for 5 minutes. Wash twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry: Resuspend the cell pellet in 500 µL PBS. Analyze the fluorescence of cell populations using a flow cytometer (excitation 488 nm, emission 530 nm). Calculate the Fluorescence Activity Ratio (FAR) to quantify efflux inhibition relative to an untreated MDR control.

Hit-to-Lead Optimization Workflow

Workflow Start Compound Library Synthesis Docking In Silico Molecular Docking (Predict Binding Energy) Start->Docking Virtual Screening ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Docking->ITC Select Top Hits Assay In Vitro Functional Assays (e.g., Rhodamine 123, IC50) ITC->Assay Validate Affinity (Kd) Lead Lead Optimization (Hit-to-Lead) Assay->Lead Efficacy Confirmed Lead->Docking Iterative Refinement

Caption: Hit-to-lead optimization workflow for quinoline-based enzyme inhibitors.

Conclusion

The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold offers exceptional versatility for enzyme inhibition. By combining rigorous in silico docking with thermodynamic profiling (ITC) and functional phenotypic assays (flow cytometry), researchers can systematically optimize these derivatives. As demonstrated by the transition from micromolar ABCB1 inhibitors to nanomolar DNA gyrase inhibitors, understanding the precise thermodynamic drivers of the ligand-enzyme interaction is the key to unlocking the full pharmacological potential of this chemical class.

References

  • Lahyaoui, M., et al. "QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance." Heliyon, 2023.
  • Ouzidan, Y., et al. "2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells." Chemical Data Collections, 2020.
  • "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation." ACS Omega, 2020.
  • Abdollahi, O., et al. "Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents." Jundishapur Journal of Microbiology, 2022.
  • "Multi-Target-Directed Drug Design Strategy: From a Dual Binding Site Acetylcholinesterase Inhibitor to a Trifunctional Compound against Alzheimer's Disease." Journal of Medicinal Chemistry, 2007.

Sources

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